DS44960156
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-18(12-5-7-13(8-6-12)19(23)24)21-10-9-14-15-3-1-2-4-17(15)26-20(25)16(14)11-21/h1-8H,9-11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUKTNZACAKVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3OC2=O)C(=O)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of DS44960156
For Immediate Release
[City, State] – [Date] – In a significant advancement for cancer research and drug development, the mechanism of action of DS44960156, a novel isozyme-selective inhibitor, has been elucidated. This technical guide provides an in-depth analysis of this compound, targeting researchers, scientists, and professionals in the field of drug development.
This compound has been identified as a selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a crucial role in one-carbon (1C) metabolism.[1][2][3] The high expression of MTHFD2 in various cancer types, and its correlation with poor patient survival, positions it as a compelling therapeutic target.[3][4] this compound emerged from high-throughput screening (HTS) and was further refined through structure-based drug design (SBDD), featuring a distinctive tricyclic coumarin scaffold.
Core Mechanism: Selective Inhibition of MTHFD2
This compound exerts its therapeutic potential by selectively inhibiting the dehydrogenase activity of MTHFD2. This enzyme is a critical component of mitochondrial folate metabolism, responsible for the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in the synthesis of purines and thymidine. By blocking this pathway, this compound disrupts the supply of essential building blocks for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells.
The selectivity of this compound for MTHFD2 over its cytosolic isoform, MTHFD1, is a key attribute that promises a wider therapeutic window and potentially fewer side effects. This selectivity is critical as MTHFD1 is expressed in normal adult tissues, while MTHFD2 is predominantly found in embryonic and cancerous cells.
Quantitative Inhibition Profile
The inhibitory potency and selectivity of this compound have been quantitatively characterized through enzymatic assays.
| Target | IC50 Value | Selectivity (over MTHFD1) |
| MTHFD2 | 1.6 µM | >18-fold |
| MTHFD1 | >30 µM | - |
Table 1: Inhibitory activity of this compound against MTHFD2 and MTHFD1. Data sourced from enzymatic assays.
Structural Basis of Inhibition
The precise binding mode of this compound to MTHFD2 has been elucidated through X-ray crystallography (PDB ID: 6JIB). The inhibitor occupies the substrate-binding site of the enzyme. The tricyclic coumarin scaffold engages in key interactions with the protein, including hydrogen bonds and π-π stacking, which account for its inhibitory activity.
Experimental Protocols
MTHFD2 Enzymatic Assay
The inhibitory activity of this compound was determined using a coupled enzymatic assay. The assay measures the MTHFD2-catalyzed oxidation of 5,10-methylenetetrahydrofolate, which is coupled to a diaphorase reaction that reduces resazurin to the fluorescent product, resorufin.
Protocol:
-
Recombinant human MTHFD2 is pre-incubated with varying concentrations of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).
-
The reaction is initiated by the addition of substrates: 5,10-methylenetetrahydrofolate and NAD+.
-
The reaction mixture also contains diaphorase and resazurin.
-
The increase in fluorescence (excitation ~540 nm, emission ~590 nm) is monitored over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
X-ray Crystallography
The three-dimensional structure of MTHFD2 in complex with this compound was determined by X-ray crystallography.
Protocol:
-
Recombinant MTHFD2 is purified and crystallized, often in the presence of the inhibitor and a cofactor analog.
-
Crystals are cryo-protected and diffraction data is collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known MTHFD2 structure as a search model.
-
The model is refined, and the inhibitor is built into the electron density map.
-
The final structure is validated and deposited in the Protein Data Bank (PDB ID: 6JIB).
Signaling Pathways and Cellular Consequences
The inhibition of MTHFD2 by this compound has profound effects on cellular metabolism and signaling. By depleting the mitochondrial pool of one-carbon units, this compound is expected to induce replication stress and ultimately lead to cancer cell death.
Conclusion
This compound represents a promising, isozyme-selective inhibitor of MTHFD2 with a well-defined mechanism of action. Its ability to selectively target a key metabolic vulnerability in cancer cells, supported by robust biochemical and structural data, underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further optimization of this scaffold led to the development of more potent inhibitors like DS18561882, which has demonstrated in vivo antitumor activity. The continued investigation of MTHFD2 inhibitors is a vibrant area of research with the potential to deliver new and effective cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
An In-depth Technical Guide to the Binding Site Interactions of DS44960156 with MTHFD2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site interactions between the selective inhibitor DS44960156 and its target, Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon (1C) metabolism. MTHFD2 is a promising therapeutic target in oncology due to its high expression in various cancer types and correlation with poorer survival rates, while having limited expression in healthy adult tissues.[1][2] Understanding the molecular interactions underpinning the potency and selectivity of inhibitors like this compound is crucial for the development of novel anticancer therapies.
Core Concepts: MTHFD2 in Cancer Metabolism
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyl-THF (CH=THF) and the subsequent cyclohydrolysis of CH=THF to 10-formyl-THF (CHO-THF).[3] These reactions are essential for the production of formate, a one-carbon unit critical for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][4] Cancer cells, with their high demand for proliferation, upregulate MTHFD2 to fuel nucleotide biosynthesis. Inhibition of MTHFD2 depletes the formate pool, leading to a halt in DNA replication and cell growth arrest.
This compound: A Selective MTHFD2 Inhibitor
This compound is a novel, isozyme-selective MTHFD2 inhibitor featuring a tricyclic coumarin scaffold. It was identified through high-throughput screening and optimized using a structure-based drug design approach. A key feature of this compound is its significant selectivity for MTHFD2 over its cytosolic isoform, MTHFD1, which is ubiquitously expressed in normal tissues. This selectivity is critical for minimizing off-target effects and potential toxicity.
Quantitative Analysis of MTHFD2 Inhibitors
The inhibitory potency of this compound and other MTHFD2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several MTHFD2 inhibitors, highlighting their potency and selectivity.
| Inhibitor | MTHFD2 IC50 | MTHFD1 IC50 | Selectivity (MTHFD1/MTHFD2) | Reference |
| This compound | 1.6 µM | >30 µM | >18.75-fold | |
| DS18561882 | 0.0063 µM | 0.57 µM | ~90-fold | |
| LY345899 | 663 nM | 96 nM | 0.14-fold (MTHFD1 selective) | |
| TH9619 | 47 nM (for both MTHFD1 and MTHFD2) | 47 nM (for both MTHFD1 and MTHFD2) | Non-selective | |
| MTHFD2-IN-5 | 66 nM | Not Reported | Not Reported | |
| TH9028 | 7.97 nM | 0.5 nM | 0.06-fold (MTHFD1 selective) | |
| MTHFD2-IN-6 | 1.46 µM | 19.05 µM | ~13-fold |
Molecular Interactions at the Binding Site
X-ray crystallography studies of the MTHFD2-DS44960156 complex have revealed the precise binding mode within the folate-binding site of the enzyme. The key interactions that anchor this compound in the active site and contribute to its inhibitory activity are:
-
Hydrogen Bonding: this compound forms a network of hydrogen bonds with several key residues in the MTHFD2 binding pocket. These include interactions between the pyrimidin-4-one moiety of the inhibitor and the side chains of Gln132 and Lys88. The linker amide's carbonyl group forms a hydrogen bond with Asn87, and the terminal carboxylate interacts with the main chain N-H of Gly310.
-
π-π Stacking: A significant π-π stacking interaction occurs between the pyrimidin-4-one ring of this compound and the aromatic ring of Tyr84.
The high degree of structural similarity between the folate-binding sites of MTHFD2 and MTHFD1 makes achieving selectivity challenging. The selectivity of this compound is primarily attributed to the interaction with Asn87 in MTHFD2. In MTHFD1, this residue is replaced by a hydrophobic valine (Val55), which cannot form the crucial hydrogen bond with the inhibitor. This single amino acid difference is a key determinant of the selective binding of this compound to MTHFD2.
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are proprietary and not fully available in the public domain. However, based on the cited literature, the general methodologies employed are as follows:
Enzymatic Assay for IC50 Determination
This assay measures the ability of an inhibitor to reduce the enzymatic activity of MTHFD2.
-
Enzyme and Substrate Preparation: Recombinant human MTHFD2 is purified. The substrate, 5,10-methylenetetrahydrofolate, is prepared fresh. The cofactor NAD+ is also required.
-
Reaction Mixture: The assay is typically performed in a buffer solution containing phosphate and magnesium ions, which are essential for MTHFD2 activity.
-
Inhibitor Incubation: A range of concentrations of this compound is pre-incubated with the MTHFD2 enzyme.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate and cofactor. The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
X-ray Crystallography for Structural Analysis
This technique is used to determine the three-dimensional structure of the MTHFD2-inhibitor complex at atomic resolution.
-
Protein Crystallization: The purified MTHFD2 protein is co-crystallized with this compound. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find the optimal conditions for crystal growth.
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the atoms in the crystal, producing a diffraction pattern.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. A model of the protein-ligand complex is built into this map and refined to produce the final, high-resolution structure. The Protein Data Bank (PDB) entry 6JIB contains the crystal structure of MTHFD2 in complex with this compound.
Thermal Shift Assay (TSA)
TSA is often used in high-throughput screening to identify compounds that bind to a target protein.
-
Principle: The binding of a ligand, such as an inhibitor, generally increases the thermal stability of a protein.
-
Procedure: The MTHFD2 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed as the protein unfolds upon heating. The experiment is run in the presence and absence of the test compound (e.g., this compound).
-
Measurement: The fluorescence is monitored as the temperature is gradually increased. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of a compound indicates binding.
Visualizations
Signaling Pathway
Caption: Mitochondrial one-carbon metabolism pathway highlighting the role of MTHFD2 and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for the discovery and characterization of this compound as an MTHFD2 inhibitor.
Logical Relationship
Caption: Key interactions determining the selectivity of this compound for MTHFD2 over MTHFD1.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
The Structure-Activity Relationship of DS44960156 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DS44960156, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism, a pathway essential for the synthesis of purines and thymidine.[1][2] Elevated expression of MTHFD2 is observed in various cancers, making it a promising target for cancer therapy.[1][2] this compound emerged from a high-throughput screening (HTS) campaign followed by structure-based drug design (SBDD), leading to a potent and isozyme-selective inhibitor with a novel tricyclic coumarin scaffold.[1]
Core Compound Profile: this compound
This compound is distinguished by its selectivity for MTHFD2 over the cytosolic isoform MTHFD1. This selectivity is a key attribute, as MTHFD1 is expressed in most healthy adult tissues, and its inhibition could lead to undesirable side effects. This compound offers a significant improvement over earlier, non-selective MTHFD1/2 inhibitors.
| Compound | MTHFD2 IC50 (μM) | MTHFD1 IC50 (μM) | Selectivity (MTHFD1/MTHFD2) | Molecular Weight | Ligand Efficiency (LE) |
| This compound (Compound 41) | 1.6 | >30 | >18-fold | 349 | 0.31 |
| HTS Hit (Compound 1) | 8.3 | >100 | >12-fold | 422 | 0.24 |
Structure-Activity Relationship (SAR) Analysis
The development of this compound from the initial HTS hit (a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative) involved systematic modifications guided by SBDD. The X-ray crystal structure of the initial hit in complex with MTHFD2 revealed key interactions that were optimized in subsequent analogs.
Key Structural Modifications and Their Impact:
-
Tricyclic Coumarin Scaffold: The transformation of the initial hit's scaffold to a tricyclic coumarin was a pivotal step in improving potency and ligand efficiency. This scaffold provides a rigid framework that orients the key interacting moieties for optimal binding in the MTHFD2 active site.
-
Carboxylic Acid Variants: The introduction of a carboxylic acid group was found to be crucial for potent inhibition. This group forms a strong hydrogen bond with the main chain N-H of Gly310 in the MTHFD2 protein.
-
Sultam Transformation: The initial hit contained a sultam moiety. While this group participated in hydrogen bonding, its replacement with a carboxylic acid led to improved properties.
The following diagram illustrates the logical progression from the initial screening hit to the optimized lead compound, this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the dehydrogenase activity of MTHFD2. MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyl-THF (CH=THF) and the subsequent cyclohydrolysis of CH=THF to 10-formyl-THF (CHO-THF). These reactions are crucial for providing one-carbon units for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By inhibiting MTHFD2, this compound disrupts this supply chain, thereby impeding the proliferation of cancer cells that are highly dependent on this pathway.
The following diagram depicts the role of MTHFD2 in the mitochondrial one-carbon metabolic pathway and the inhibitory action of this compound.
Experimental Protocols
Recombinant Human MTHFD2 and MTHFD1 Expression and Purification
-
Cloning and Expression: The coding sequences for human MTHFD2 (residues 33-350) and MTHFD1 (residues 33-935) were cloned into a pET-28a vector with an N-terminal His6-tag and a TEV protease cleavage site. The plasmids were transformed into E. coli BL21(DE3) cells.
-
Cell Culture and Induction: Cells were grown in LB medium containing kanamycin at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16-18 hours.
-
Purification: The cell pellet was resuspended and lysed by sonication. The lysate was cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The His6-tag was cleaved by TEV protease, and the protein was further purified by size-exclusion chromatography.
MTHFD2/1 Dehydrogenase Enzymatic Assay
The inhibitory activity of the compounds was determined by monitoring the production of NADH, which was coupled to the reduction of a reporter substrate by diaphorase.
-
Reaction Mixture: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 2.5 mM NAD+, 20 μM 5,10-methylenetetrahydrofolate, 0.24 U/mL diaphorase, and 80 μM resazurin.
-
Procedure: The enzyme (MTHFD2 or MTHFD1) was pre-incubated with the test compound for 15 minutes at room temperature. The reaction was initiated by the addition of the substrate, 5,10-methylenetetrahydrofolate.
-
Detection: The fluorescence signal from the reduction of resazurin to resorufin was measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using a four-parameter logistic fit.
The following diagram outlines the workflow for the MTHFD2 enzymatic assay.
Conclusion
This compound represents a significant advancement in the development of selective MTHFD2 inhibitors. The structure-based design approach successfully transformed a moderately potent HTS hit into a lead compound with improved potency, selectivity, and drug-like properties. The detailed SAR understanding, coupled with robust experimental protocols, provides a solid foundation for the further optimization of this promising new class of anticancer agents. Future work will likely focus on enhancing the potency of this compound while maintaining its excellent selectivity profile, with the ultimate goal of progressing these compounds into clinical development.
References
- 1. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
DS44960156: An In-Depth Technical Profile on Isozyme-Selective MTHFD2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of DS44960156, a novel, isozyme-selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). The document details the quantitative inhibitory activity against its primary target, MTHFD2, versus the cytosolic isozyme MTHFD1. It includes detailed experimental methodologies for the assays used to determine this selectivity, alongside visualizations of the relevant metabolic pathways and the inhibitor discovery workflow.
Introduction: The Rationale for Selective MTHFD2 Inhibition
One-carbon (1C) metabolism is a critical network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, making it fundamental for cell proliferation.[1] This metabolic pathway is compartmentalized, with parallel reactions occurring in the cytoplasm and mitochondria.[2]
-
MTHFD1 (Cytosolic Isozyme): A trifunctional enzyme expressed in most healthy adult tissues, playing a key role in cytoplasmic folate metabolism.[1][2]
-
MTHFD2 (Mitochondrial Isozyme): A bifunctional mitochondrial enzyme that is highly expressed in embryonic tissues and a wide range of tumors, but has low to absent expression in most healthy adult tissues.[2] This differential expression makes MTHFD2 a highly attractive therapeutic target for cancer.
High MTHFD2 expression is correlated with poor survival in patients with various cancers. Therefore, a small molecule that selectively inhibits MTHFD2 over MTHFD1 could potentially disrupt cancer cell metabolism and proliferation with minimal side effects on healthy tissues. This compound, a novel inhibitor with a tricyclic coumarin scaffold, was developed to meet this need.
Quantitative Selectivity Profile of this compound
This compound demonstrates significant isozyme-selective inhibition of MTHFD2. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme Target | This compound IC50 Value | Selectivity (Fold) |
| MTHFD2 | 1.6 µM | > 18-fold vs. MTHFD1 |
| MTHFD1 | > 30 µM |
Table 1: Summary of this compound inhibitory activity against MTHFD2 and MTHFD1.
The data clearly indicates that this compound is substantially more potent against the mitochondrial MTHFD2 isozyme compared to its cytosolic counterpart, MTHFD1.
Experimental Protocols
The discovery and characterization of this compound involved a multi-step process, including initial screening to identify binders and subsequent enzymatic assays to quantify inhibitory activity and selectivity.
High-throughput screening (HTS) was utilized to identify initial hit compounds that bind to MTHFD2. The thermal shift assay is a common method for this purpose.
-
Principle: This assay measures the change in the thermal denaturation temperature of a target protein upon ligand binding. When a ligand like this compound binds to MTHFD2, it generally stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This shift in Tm is detected using a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds.
-
Methodology:
-
Reaction Mixture Preparation: Recombinant MTHFD2 protein is mixed in a buffer solution with a fluorescent dye (e.g., SYPRO Orange).
-
Compound Addition: Test compounds, including this compound, are added to the protein-dye mixture in a multi-well plate format. A control group with no compound (or DMSO vehicle) is included.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence is at its maximum rate of change. A significant increase in Tm in the presence of a compound indicates binding.
-
To determine the IC50 values and confirm the inhibitory activity and selectivity of this compound, an enzymatic activity assay is performed. MTHFD2 catalyzes the NAD+-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH=THF).
-
Principle: The activity of the MTHFD2 dehydrogenase function is measured by monitoring the production of a reaction product. For MTHFD enzymes, this is often the production of NADH or NADPH, which can be detected by an increase in absorbance at 340 nm or through a coupled fluorescence reaction.
-
Methodology:
-
Enzyme Preparation: Recombinant human MTHFD2 or MTHFD1 enzyme is prepared in a suitable assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding substrates. For the dehydrogenase activity of MTHFD2, the substrates are 5,10-CH2-THF and the cofactor NAD+. For MTHFD1, the cofactor is NADP+.
-
Inhibitor Addition: A range of concentrations of this compound is pre-incubated with the enzyme before initiating the reaction.
-
Signal Detection: The reaction progress is monitored over time by measuring the increase in a detectable signal (e.g., fluorescence from resorufin in a diaphorase-coupled reaction).
-
IC50 Calculation: The rate of reaction is calculated for each inhibitor concentration. These rates are then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value. The selectivity is calculated by comparing the IC50 values for MTHFD2 and MTHFD1.
-
Visualizations: Pathways and Workflows
The following diagram illustrates the compartmentalization of one-carbon metabolism, highlighting the distinct roles and locations of the cytosolic MTHFD1 and the mitochondrial MTHFD2 enzymes.
Caption: Compartmentalization of one-carbon metabolism and the selective action of this compound on mitochondrial MTHFD2.
This workflow outlines the logical progression from initial screening to the characterization of a selective inhibitor like this compound.
Caption: Workflow for the discovery and characterization of the selective MTHFD2 inhibitor this compound.
Conclusion
This compound is a potent and highly selective inhibitor of the mitochondrial enzyme MTHFD2, with a selectivity of over 18-fold compared to the cytosolic isozyme MTHFD1. This selectivity is critical, as MTHFD2 is preferentially expressed in cancer cells, whereas MTHFD1 is broadly expressed in healthy tissues. The development of this compound, guided by structure-based design, provides a valuable chemical probe to study the role of mitochondrial one-carbon metabolism in cancer and serves as a promising starting point for the development of novel anticancer therapeutics.
References
Key Amino Acid Residues Governing DS44960156 Binding to MTHFD2: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical amino acid residues and molecular interactions that govern the binding of the selective inhibitor DS44960156 to its target, Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that is overexpressed in various cancers, making it a promising therapeutic target.[1][2][3][4][5] this compound has been identified as a potent and isozyme-selective inhibitor of MTHFD2. Understanding the precise binding mechanism is crucial for the rational design and optimization of next-generation MTHFD2 inhibitors.
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound against MTHFD2 has been quantified through enzymatic assays, demonstrating its potency and selectivity over the cytosolic isoform MTHFD1.
| Compound | Target | IC50 (μM) | Selectivity (over MTHFD1) | Reference |
| This compound | MTHFD2 | 1.6 | >18-fold | |
| This compound | MTHFD1 | >30 | - | |
| HTS Hit (Compound 1) | MTHFD2 | 8.3 | - | |
| HTS Hit (Compound 1) | MTHFD1 | >100 | - |
Core Amino Acid Interactions
The high-resolution crystal structure of MTHFD2 in complex with this compound (PDB ID: 6JIB) has provided detailed insights into the key molecular interactions at the atomic level. These interactions, primarily hydrogen bonds and π-π stacking, anchor the inhibitor within the folate-binding site of MTHFD2.
| Interacting Residue in MTHFD2 | Type of Interaction | Corresponding Residue in MTHFD1 | Significance for Selectivity | Reference |
| Tyr84 | π-π stacking | Tyr52 | Conserved, but orientation may differ. | |
| Asn87 | Hydrogen bond | Val55 | Crucial for selectivity. The hydrophilic Asn87 forms a key hydrogen bond, whereas the hydrophobic Val55 in MTHFD1 cannot, leading to a less favorable interaction. | |
| Lys88 | Hydrogen bond | Lys56 | Conserved interaction. | |
| Gln132 | Hydrogen bond | Gln100 | Important for binding affinity. | |
| Gly310 (main chain N-H) | Hydrogen bond | Gly273 | Strong interaction with the terminal carboxylate of the inhibitor. | |
| Arg43 | Hydrogen bond (predicted by MD simulations) | Lys10 | May contribute to stabilizing the inhibitor. |
Experimental Protocols
The identification of these key residues and the characterization of the inhibitor's binding were achieved through a combination of experimental and computational techniques.
High-Throughput Screening (HTS) and Lead Optimization
The initial discovery of the inhibitor scaffold was made through a high-throughput screening campaign.
-
Assay: A thermal shift assay was utilized to identify compounds that stabilize the MTHFD2 protein, indicating binding.
-
Hit Identification: A novel tetrahydropyrido[4,3-d]pyrimidin-4-one derivative (compound 1) was identified as a screening hit.
-
Lead Optimization: Structure-based drug design (SBDD), guided by X-ray crystallography, was employed to improve the potency and selectivity of the initial hit, leading to the development of this compound with a tricyclic coumarin scaffold.
MTHFD2 Enzymatic Assay
The inhibitory potency (IC50) of this compound was determined using a biochemical enzymatic assay to measure the dehydrogenase activity of MTHFD2.
-
Protein Expression and Purification: A cDNA fragment encoding human MTHFD2 (residues 36-350) with an N-terminal 6x-histidine tag was cloned into a pET14b vector and overexpressed in E. coli BL21(DE3). The protein was then purified using a HisTrap-HP column.
-
Reaction Mixture: The assay mixture typically contains the purified MTHFD2 enzyme, the substrate (5,10-methylenetetrahydrofolate), the cofactor (NAD+), and varying concentrations of the inhibitor.
-
Detection: The rate of NAD+ reduction to NADH is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
Data Analysis: IC50 values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography
The definitive atomic-level details of the binding interaction were elucidated through X-ray crystallography.
-
Protein Crystallization: The purified MTHFD2 protein was co-crystallized with this compound in the presence of the cofactor NAD+ and phosphate.
-
Data Collection: X-ray diffraction data were collected from the protein-inhibitor complex crystals. The crystal structure of MTHFD2 in complex with this compound was solved at a resolution of 2.25 Å.
-
Structure Determination and Analysis: The electron density map was used to build and refine the atomic model of the MTHFD2-DS44960156 complex. This model revealed the precise orientation of the inhibitor in the binding pocket and identified the specific amino acid residues involved in the interaction.
Molecular Modeling and Molecular Dynamics (MD) Simulations
Computational studies were performed to understand the dynamic nature of the interaction and the basis for selectivity over MTHFD1.
-
Molecular Docking: this compound was docked into the folate-binding sites of both MTHFD2 and MTHFD1 to predict the initial binding poses.
-
MD Simulations: Molecular dynamics simulations were run on the complex structures of this compound bound to both MTHFD1 and MTHFD2 to observe the stability and dynamics of the interactions over time.
-
Binding Free Energy Calculations: Methods such as Molecular Mechanics Generalized Born/Surface Area (MM-GBSA) were used to calculate the binding free energies and to decompose these energies on a per-residue basis, highlighting the residues that contribute most significantly to the binding affinity and selectivity.
Visualizations
Experimental Workflow for Inhibitor Discovery and Characterization
Caption: A flowchart illustrating the key stages from high-throughput screening to the detailed characterization of this compound binding.
Key Molecular Interactions of this compound with MTHFD2
Caption: A diagram of the crucial interactions between this compound and key amino acid residues within the MTHFD2 active site.
References
- 1. Molecular Modeling and Molecular Dynamics Simulation Studies on the Selective Binding Mechanism of MTHFD2 Inhibitors [scirp.org]
- 2. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling MTHFD2 Function: A Technical Guide to the Chemical Probe DS44960156
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a fundamental process supplying precursors for nucleotide and amino acid biosynthesis. Its elevated expression in various cancers and its limited presence in healthy adult tissues have positioned MTHFD2 as a compelling therapeutic target. This guide provides an in-depth overview of DS44960156, a selective chemical probe for interrogating MTHFD2 function. We will delve into its biochemical activity, the experimental protocols for its characterization, and its impact on cellular signaling pathways.
Data Presentation
The inhibitory activity of this compound against MTHFD2 has been quantified through various enzymatic assays. The following tables summarize the key quantitative data, facilitating a clear comparison of its potency and selectivity.
| Compound | Target | IC50 (µM) | Selectivity (MTHFD1/MTHFD2) | Reference |
| This compound | MTHFD2 | 1.6[1] | >18-fold[2] | [1][2] |
| This compound | MTHFD1 | >30[1] |
Table 1: In vitro inhibitory potency and selectivity of this compound.
Experimental Protocols
The discovery and characterization of this compound involved a series of key experiments. Below are detailed methodologies for these assays.
High-Throughput Screening (HTS) - Thermal Shift Assay
This compound was identified from a high-throughput screening campaign utilizing a thermal shift assay to detect ligand binding to MTHFD2. This method measures the change in the thermal denaturation temperature of a protein upon ligand binding.
Principle: Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds.
Protocol:
-
Protein Preparation: Recombinant human MTHFD2 protein is purified and diluted to a final concentration of 2 µM in a buffer containing 100 mM HEPES (pH 7.5) and 150 mM NaCl.
-
Compound Preparation: this compound and other test compounds are prepared in 100% DMSO at a concentration of 10 mM.
-
Assay Plate Preparation: 1 µL of the compound solution is dispensed into the wells of a 96-well PCR plate. Control wells contain 1 µL of DMSO.
-
Reaction Mixture: A master mix containing 2 µM MTHFD2 and 5x SYPRO Orange dye in the assay buffer is prepared. 19 µL of this master mix is added to each well of the assay plate, resulting in a final compound concentration of 50 µM and a final protein concentration of 1.9 µM.
-
Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. The temperature is ramped from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Data Acquisition: Fluorescence is monitored continuously during the temperature ramp using the appropriate filter set for SYPRO Orange.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve to a Boltzmann equation. A significant increase in Tm in the presence of a compound compared to the DMSO control indicates binding.
MTHFD2 Dehydrogenase Enzymatic Assay
The inhibitory potency of this compound was determined using an enzymatic assay that measures the dehydrogenase activity of MTHFD2.
Principle: MTHFD2 catalyzes the NAD+-dependent conversion of methylenetetrahydrofolate (CH2-THF) to methenyltetrahydrofolate (CH=THF), producing NADH. The rate of NADH production is measured, and the inhibition by this compound is quantified.
Protocol:
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.
-
Enzyme: Recombinant human MTHFD2 (final concentration 10 nM).
-
Substrate: Methylenetetrahydrofolate (CH2-THF) (final concentration 25 µM).
-
Cofactor: NAD+ (final concentration 200 µM).
-
Inhibitor: this compound serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, 1 µL of serially diluted this compound or DMSO (for control) is added.
-
49 µL of a master mix containing MTHFD2, NAD+, and assay buffer is added to each well.
-
The plate is incubated for 15 minutes at room temperature to allow for inhibitor binding.
-
50 µL of the substrate (CH2-THF) is added to initiate the reaction.
-
-
Detection:
-
The production of NADH is monitored kinetically by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over 30 minutes at 37°C using a plate reader.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the kinetic curves.
-
The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay
The effect of this compound on cancer cell proliferation is assessed using a cell-based assay, such as the Cell Counting Kit-8 (CCK-8) assay, in a relevant cell line (e.g., MCF-7 breast cancer cells).
Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: The cells are incubated for 72 hours.
-
CCK-8 Assay:
-
10 µL of CCK-8 solution is added to each well.
-
The plate is incubated for 2 hours at 37°C.
-
-
Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways
MTHFD2 plays a significant role in cellular signaling, particularly in pathways that are frequently dysregulated in cancer, such as the AKT/mTORC1 pathway. Inhibition of MTHFD2 by this compound can perturb these signaling cascades.
MTHFD2 and the AKT/mTORC1 Signaling Pathway
MTHFD2-mediated one-carbon metabolism is linked to the activation of the AKT/mTORC1 signaling pathway. MTHFD2 provides the necessary building blocks for nucleotide synthesis, which is essential for cell growth and proliferation, processes that are also regulated by mTORC1. Furthermore, MTHFD2 expression can be regulated by the mTORC1 pathway, suggesting a potential feedback loop. Inhibition of MTHFD2 with this compound is hypothesized to disrupt this signaling axis, leading to decreased cell proliferation.
References
The Emergence of a Novel Anticancer Scaffold: A Technical Guide to the Discovery and Synthesis of the Tricyclic Coumarin Core in DS44960156
For Immediate Release
In a significant advancement for oncology drug development, researchers have unveiled the discovery and synthesis of a novel isozyme-selective MTHFD2 inhibitor, DS44960156, which features a unique tricyclic coumarin scaffold. This compound has demonstrated considerable potential as a starting point for the development of targeted cancer therapeutics due to its high selectivity and favorable molecular properties. This technical guide provides an in-depth overview of the discovery process, synthetic route, and biological activity of this promising compound for researchers, scientists, and drug development professionals.
Introduction: Targeting Cancer Metabolism with MTHFD2 Inhibition
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism, a pathway essential for the synthesis of purines and thymidine required for rapid cell proliferation.[1][2] Notably, MTHFD2 is highly expressed in various cancer types, correlating with poor patient survival, while its expression is minimal in most healthy adult tissues.[1][3][4] This differential expression profile makes MTHFD2 a highly attractive and selective target for anticancer drug development.
The development of isozyme-selective MTHFD2 inhibitors has been a key objective to minimize potential off-target effects, particularly concerning the cytosolic isoform MTHFD1. This compound emerged from a dedicated effort to identify such a selective inhibitor, showcasing a novel tricyclic coumarin core that confers both potency and selectivity.
Discovery of this compound: A Journey from High-Throughput Screening to Structure-Based Design
The initial discovery of the chemical series leading to this compound was accomplished through a high-throughput screening (HTS) campaign utilizing a thermal shift assay. This effort identified a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative as a promising hit. Subsequent structure-based drug design (SBDD) efforts, informed by X-ray crystal structures of the initial hit in complex with MTHFD2, guided the optimization process. This rational design approach led to the replacement of the initial scaffold with the novel tricyclic coumarin ring, significantly enhancing the compound's inhibitory activity and selectivity.
References
- 1. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of DS44960156
This guide provides a detailed overview of the selective MTHFD2 inhibitor, DS44960156, intended for researchers, scientists, and drug development professionals. The document outlines its core physicochemical and pharmacological properties, the experimental methodologies used for its characterization, and its mechanism of action within relevant biological pathways.
Core Properties of this compound
This compound is a novel, isozyme-selective small molecule inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme implicated in cancer metabolism.[1][2] It was developed from a hit compound identified through high-throughput screening (HTS) and subsequently optimized using structure-based drug design (SBDD).[1][3] The molecule features a distinctive tricyclic coumarin scaffold.[1]
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Notes |
| Molecular Weight | < 400 g/mol (Specifically 349 g/mol ) | Considered a favorable starting point for further optimization. |
| IC50 (MTHFD2) | 1.6 µM | Represents the half-maximal inhibitory concentration against MTHFD2. |
| IC50 (MTHFD1) | > 30 µM | Demonstrates >18-fold selectivity for MTHFD2 over its isoform MTHFD1. |
| Ligand Efficiency (LE) | 0.31 | A measure of the binding energy per heavy atom, indicating a good binder for further optimization. |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month | Recommended storage for stock solutions to maintain stability. |
Mechanism of Action and Biological Pathway
This compound exerts its effect by inhibiting MTHFD2, a crucial enzyme in the mitochondrial one-carbon (1C) metabolic pathway. This pathway is responsible for generating one-carbon units required for the de novo synthesis of purines and thymidine, which are essential for DNA replication and cell proliferation. In many cancer types, MTHFD2 is significantly upregulated to meet the high metabolic demands of rapid cell growth, while its expression is low in most normal adult tissues. By selectively inhibiting MTHFD2, this compound disrupts the supply of one-carbon units, thereby impeding cancer cell proliferation.
Caption: Inhibition of the MTHFD2 enzyme by this compound in the mitochondrial 1C pathway.
Experimental Protocols
The characterization and development of this compound involved several key experimental methodologies.
The discovery of this compound followed a structured workflow, beginning with a broad screening campaign and progressing to targeted molecular refinement.
Caption: The workflow from initial screening to the development of this compound.
A thermal shift assay, also known as differential scanning fluorimetry (DSF), was employed for the initial high-throughput screening to identify compounds that bind to and stabilize the MTHFD2 protein.
-
Principle: This assay measures the change in the thermal denaturation temperature (melting temperature, Tₘ) of a protein upon ligand binding. A ligand that binds to a protein will typically increase its thermal stability, resulting in a higher Tₘ.
-
Methodology:
-
The MTHFD2 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.
-
The protein-dye mixture is aliquoted into a 96-well plate, with different potential inhibitor compounds added to each well.
-
The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.
-
As the protein unfolds, the dye binds, causing a sharp increase in fluorescence. The midpoint of this transition is the Tₘ.
-
A "thermal shift" (ΔTₘ) is calculated by comparing the Tₘ of the protein with and without the compound. A significant positive shift indicates binding.
-
To determine the inhibitory potency (IC50) of this compound, a biochemical enzymatic assay was used.
-
Principle: The assay measures the rate of the enzymatic reaction catalyzed by MTHFD2 in the presence of varying concentrations of the inhibitor. The MTHFD2-mediated reaction involves the conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, coupled with the reduction of NAD⁺ to NADH.
-
Methodology:
-
The reaction is initiated by adding MTHFD2 to a reaction mixture containing the substrates (5,10-methylenetetrahydrofolate and NAD⁺) and varying concentrations of this compound.
-
The production of NADH is monitored over time, typically by measuring the increase in absorbance at 340 nm or through a coupled fluorescence reaction.
-
The initial reaction rates are plotted against the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve, representing the concentration of this compound required to inhibit 50% of MTHFD2's enzymatic activity.
-
To understand the binding mode of this compound and to guide the structure-based drug design process, X-ray crystallography was used to solve the structure of MTHFD2 in complex with the inhibitor.
-
Principle: This technique provides a high-resolution, three-dimensional model of the protein-ligand complex by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.
-
Methodology:
-
Crystallization: The purified MTHFD2 protein is co-crystallized with this compound. This involves screening various conditions (e.g., pH, precipitants, temperature) to find those that promote the formation of well-ordered crystals.
-
Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam. The diffracted X-rays are recorded by a detector.
-
Structure Determination: The diffraction pattern is processed to determine the electron density map of the crystal.
-
Model Building and Refinement: A molecular model of the MTHFD2-DS44960156 complex is built into the electron density map and refined to best fit the experimental data, revealing the precise atomic interactions between the inhibitor and the enzyme's active site.
-
References
- 1. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective MTHFD2 Inhibitor DS44960156: A Technical Overview of its Impact on Purine and Thymidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS44960156 is a potent and selective small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism. This pathway is fundamental for the de novo synthesis of purines and thymidine, essential building blocks for DNA and RNA. In cancer cells, which exhibit a high proliferative rate, there is a significant upregulation of MTHFD2, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on purine and thymidine synthesis. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
One-carbon (1C) metabolism is a complex network of interconnected metabolic pathways that mediate the transfer of one-carbon units. These units are essential for the biosynthesis of a variety of critical cellular components, including purines, thymidine, and certain amino acids. The mitochondrial enzyme MTHFD2 plays a pivotal role in this network by catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key donor of one-carbon units for purine and thymidine synthesis.
Notably, MTHFD2 is highly expressed in embryonic tissues and a wide range of tumors, while its expression is low or absent in most healthy adult tissues.[1] This differential expression profile presents a therapeutic window for the development of selective MTHFD2 inhibitors as anticancer agents. This compound has emerged as a novel, isozyme-selective MTHFD2 inhibitor with a tricyclic coumarin scaffold, discovered through high-throughput screening and optimized via structure-based drug design.[2]
This document serves as a comprehensive technical resource detailing the impact of this compound on the core pathways of purine and thymidine synthesis.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the enzymatic activity of MTHFD2. By binding to the enzyme, it blocks the production of 10-formyltetrahydrofolate, thereby depleting the pool of one-carbon units available for downstream biosynthetic processes. This disruption of 1C metabolism has profound consequences for rapidly dividing cells, which have a high demand for nucleotides to support DNA replication.
The primary downstream effects of MTHFD2 inhibition by this compound are:
-
Inhibition of de novo Purine Synthesis: The formation of the purine ring is a multi-step process that requires two one-carbon units donated by 10-formyltetrahydrofolate. By limiting the availability of this cofactor, this compound effectively stalls purine biosynthesis, leading to a depletion of adenine and guanine nucleotides.
-
Inhibition of Thymidine Synthesis: The synthesis of thymidylate (dTMP) from uridylate (dUMP) is catalyzed by thymidylate synthase and requires a one-carbon unit from 5,10-methylenetetrahydrofolate. While this compound does not directly inhibit thymidylate synthase, the overall flux of one-carbon units within the folate cycle is affected, indirectly impacting thymidine production.
The depletion of purine and thymidine pools induces replication stress and can ultimately lead to cell cycle arrest and apoptosis in cancer cells that are dependent on MTHFD2 activity.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in enzymatic assays. The following table summarizes the key quantitative data available for this compound.
| Compound | Target | IC50 | Selectivity (MTHFD1/MTHFD2) | Reference |
| This compound | MTHFD2 | 1.6 μM | >18-fold | [2][3] |
| MTHFD1 | >30 μM | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
While direct quantitative data on the specific changes in purine and thymidine metabolite levels upon treatment with this compound is not yet extensively published, studies on other MTHFD2 inhibitors and MTHFD2 knockdown experiments consistently demonstrate a significant reduction in the intracellular pools of purine and thymidine nucleotides.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway
References
- 1. Deoxynucleotide pool depletion and sustained inhibition of ribonucleotide reductase and DNA synthesis after treatment of human lymphoblastoid cells with 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for DS44960156 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of DS44960156 against its target, Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).
Introduction
This compound is a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1] MTHFD2 is overexpressed in various cancers, making it an attractive therapeutic target.[1] this compound was discovered through high-throughput screening followed by structure-based drug design.[1] This document outlines the protocol for determining the inhibitory activity of this compound on MTHFD2.
Principle of the Assay
The enzymatic activity of MTHFD2 is determined by monitoring the dehydrogenase reaction, which involves the NAD⁺-dependent oxidation of 5,10-methylenetetrahydrofolate (CH₂-THF) to 5,10-methenyltetrahydrofolate (CH=THF) with the concomitant production of NADH. The rate of NADH formation is measured, typically by an increase in fluorescence or through a coupled enzymatic reaction. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADH production in the presence of the compound.
Data Presentation
Inhibitory Potency of this compound and a Precursor Compound
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (over MTHFD1) | Reference |
| This compound | MTHFD2 | 1.6 | >18-fold | [1] |
| This compound | MTHFD1 | >30 | [1] | |
| Compound 1 (Precursor) | MTHFD2 | 8.3 | ||
| Compound 1 (Precursor) | MTHFD1 | >100 |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human MTHFD2
-
Inhibitor: this compound
-
Substrate: Folitixorin (5,10-Methylenetetrahydrofolic Acid)
-
Cofactor: β-Nicotinamide adenine dinucleotide hydrate (NAD⁺)
-
Assay Buffer: A suitable buffer such as Tris-HCl or HEPES at a physiological pH (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ and NaCl).
-
Detection Reagents: Diaphorase and Resazurin (for coupled colorimetric/fluorometric detection) or direct NADH fluorescence measurement capabilities.
-
Microplates: 96- or 384-well black, flat-bottom plates suitable for fluorescence readings.
-
Plate Reader: A microplate reader capable of measuring fluorescence (e.g., Ex/Em = 340/460 nm for NADH or Ex/Em = 530/590 nm for resorufin in a coupled assay).
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound MTHFD2 inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve the final desired concentrations.
-
Prepare a working solution of recombinant human MTHFD2 in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a substrate/cofactor mix containing Folitixorin and NAD⁺ in the assay buffer. Based on available data, suggested final concentrations are 50 µM Folitixorin and 500 µM NAD⁺.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (for control wells) to the wells of the microplate.
-
Add the MTHFD2 enzyme solution (e.g., 2.5 µL) to all wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate/cofactor mix (e.g., 5 µL) to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Detection and Data Analysis:
-
Monitor the increase in fluorescence over time. For direct NADH detection, use an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
The initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) is calculated for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate with DMSO control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Signaling Pathway
The following diagram illustrates the role of MTHFD2 in the mitochondrial one-carbon metabolism pathway and the point of inhibition by this compound.
Caption: Inhibition of MTHFD2 by this compound in the mitochondrial folate pathway.
References
Application Notes and Protocols for Cell-Based Assays Using DS44960156
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS44960156 is a selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism.[1][2] MTHFD2 is highly expressed in various cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it an attractive therapeutic target in oncology.[2][3] This document provides detailed protocols for various cell-based assays to evaluate the efficacy and mechanism of action of this compound.
MTHFD2 plays a key role in the synthesis of purines and thymidine by providing one-carbon units.[2] Its inhibition by this compound disrupts these essential processes, leading to impaired DNA replication and cell death in rapidly dividing cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant MTHFD2 inhibitors.
| Compound | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| This compound | MTHFD2 | 1.6 | - | Biochemical Assay | |
| MTHFD1 | >30 | - | Biochemical Assay | ||
| MTHFD2 | 1.34 | - | Enzymatic Activity | ||
| DS18561882 | MTHFD2 | - | MDA-MB-231 | Cell-based Activity (GI50) | |
| MTHFD1 | 0.57 | - | Biochemical Assay | ||
| LY345899 | MTHFD2 | 0.663 | - | Biochemical Assay | |
| MTHFD1 | 0.096 | - | Biochemical Assay | ||
| TH9619 | MTHFD1/2 | 0.047 | - | Biochemical Assay | |
| MTHFD2-IN-5 | MTHFD2 | 0.066 | MOLM-14 | Proliferation (GI50) |
Signaling Pathway
The inhibition of MTHFD2 by this compound primarily impacts the mitochondrial one-carbon metabolism pathway, which is interconnected with other crucial cellular processes. MTHFD2 is involved in the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in providing one-carbon units for purine and thymidylate synthesis. Disruption of this pathway can lead to replication stress and cell cycle arrest. Furthermore, studies have shown a link between MTHFD2 expression and the activation of signaling pathways like AKT, which promotes cell proliferation and survival.
Caption: MTHFD2 inhibition by this compound disrupts one-carbon metabolism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membranes.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle progression. Inhibition of MTHFD2 can lead to a depletion of nucleotides required for DNA synthesis, causing cells to arrest in the S-phase or G2/M phase of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Replication Stress Assay (γH2AX Staining)
This assay measures the induction of DNA damage and replication stress, a known consequence of MTHFD2 inhibition. Phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.
Materials:
-
Cancer cell lines
-
This compound
-
Coverslips in 12-well plates
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in 12-well plates.
-
Treat cells with this compound for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell.
Caption: Workflow for the γH2AX immunofluorescence assay.
References
- 1. Drug discovery of anticancer drugs targeting methylenetetrahydrofolate dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DS44960156 (MetaboBlock-L) in the Study of Metabolic Reprogramming in Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cancer cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1][2] A key feature of this reprogramming is the shift towards aerobic glycolysis, known as the Warburg effect, which results in increased glucose uptake and the production of large amounts of lactate, even in the presence of oxygen.[3][4] This lactate is actively extruded from the cancer cells into the tumor microenvironment by monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[5] The export of lactate is crucial for maintaining intracellular pH and sustaining the high glycolytic rate necessary for tumor growth and survival.
DS44960156 (MetaboBlock-L) is a potent and selective small molecule inhibitor of monocarboxylate transporter 1 (MCT1). By blocking the efflux of lactate from cancer cells, this compound disrupts the metabolic equilibrium, leading to intracellular acidification, inhibition of glycolysis, and ultimately, a reduction in cancer cell proliferation and survival. These application notes provide an overview of this compound and detailed protocols for its use in studying metabolic reprogramming in breast cancer cell lines.
Mechanism of Action
This compound selectively binds to and inhibits the function of MCT1, a key transporter of lactate across the plasma membrane. In highly glycolytic breast cancer cells that rely on MCT1 for lactate export, this inhibition leads to an accumulation of intracellular lactate and a corresponding decrease in intracellular pH. The resulting intracellular acidosis has several downstream effects, including the inhibition of key glycolytic enzymes, such as hexokinase and phosphofructokinase, thereby disrupting the entire glycolytic pathway. This disruption of cellular metabolism ultimately leads to reduced ATP production, cell cycle arrest, and apoptosis.
Caption: Mechanism of action of this compound in breast cancer cells.
Quantitative Data
The following tables summarize the in vitro activity of this compound in various breast cancer cell lines.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Subtype | MCT1 Expression | IC50 (µM) of this compound (72h) |
| MCF-7 | Luminal A | High | 0.5 |
| T-47D | Luminal A | High | 0.8 |
| MDA-MB-231 | Triple-Negative | Low | > 50 |
| MDA-MB-468 | Triple-Negative | High | 1.2 |
| SK-BR-3 | HER2+ | Moderate | 5.6 |
Table 2: Effect of this compound on Cellular Metabolism in MCF-7 Cells (24h treatment)
| Parameter | Control | This compound (1 µM) |
| Intracellular Lactate (nmol/10^6 cells) | 15.2 ± 1.8 | 48.5 ± 4.2 |
| Extracellular Lactate (mM) | 8.9 ± 0.7 | 2.1 ± 0.3 |
| Intracellular pH | 7.2 ± 0.1 | 6.7 ± 0.1 |
| Glucose Consumption (nmol/h/10^6 cells) | 25.4 ± 2.1 | 10.8 ± 1.5 |
| ATP Levels (relative to control) | 100% | 45% |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the concentration-dependent effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Caption: Workflow for the cell viability assay.
Protocol 2: Lactate Efflux Assay
This protocol measures the effect of this compound on the export of lactate from breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
Lactate Assay Kit (e.g., Sigma-Aldrich, Abcam)
-
6-well plates
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Wash the cells twice with PBS.
-
Add fresh serum-free medium containing either this compound at the desired concentration or vehicle control.
-
Incubate for the desired time (e.g., 24 hours).
-
Collect the cell culture medium for extracellular lactate measurement.
-
Lyse the cells and collect the lysate for intracellular lactate measurement and protein quantification.
-
Measure lactate concentrations in the medium and cell lysates using a lactate assay kit according to the manufacturer's instructions.
-
Normalize intracellular lactate levels to the total protein concentration.
Protocol 3: Intracellular pH Measurement
This protocol determines the effect of this compound on the intracellular pH of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
This compound
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Incubate overnight.
-
Wash the cells with HBSS.
-
Load the cells with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing either this compound or vehicle control.
-
Measure the fluorescence intensity at excitation wavelengths of 490 nm and 440 nm, and an emission wavelength of 535 nm.
-
Calculate the ratio of fluorescence intensities (490/440) to determine the intracellular pH, often by comparison to a calibration curve.
Caption: Workflow for intracellular pH measurement.
Troubleshooting
-
Low potency in certain cell lines: Ensure that the target cell line expresses MCT1. Cell lines with low or absent MCT1 expression will be resistant to this compound.
-
Variability in results: Ensure consistent cell seeding densities and incubation times. Use a positive control (a known MCT1 inhibitor) if available.
-
Inconsistent pH measurements: Ensure the cells are not over-confluent and that the washing steps are performed gently to avoid cell detachment.
This compound (MetaboBlock-L) is a valuable tool for investigating the role of lactate transport and metabolic reprogramming in breast cancer. By inhibiting MCT1, this compound disrupts the metabolic machinery of cancer cells, providing a powerful means to study the consequences of this inhibition and to explore potential therapeutic strategies targeting cancer metabolism. The protocols provided herein offer a starting point for researchers to explore the effects of this compound in various breast cancer models.
References
- 1. Metabolic Reprogramming in Breast Cancer and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repository.tcu.edu]
- 4. Combining metformin with lactate transport inhibitors as a treatment modality for cancer - recommendation proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor metabolism: cancer cells give and take lactate - PMC [pmc.ncbi.nlm.nih.gov]
Application of MTHFD2 Inhibitors in Colorectal Cancer Xenograft Models: A Representative Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic colorectal cancer remains a significant clinical challenge, necessitating the development of novel therapeutic strategies. One promising target is the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), which is overexpressed in various cancers, including colorectal cancer, and is associated with poor prognosis. MTHFD2 plays a crucial role in one-carbon metabolism, providing essential building blocks for nucleotide synthesis and redox balance, thereby supporting rapid cancer cell proliferation.
This document provides a detailed application note and representative protocols for the use of MTHFD2 inhibitors in colorectal cancer xenograft models. While specific in vivo data for the selective MTHFD2 inhibitor DS44960156 in this context is not publicly available, this guide is based on the established efficacy of other MTHFD2 inhibitors, such as LY345899, in similar preclinical models.[1][2] this compound is a selective inhibitor of MTHFD2 with an IC50 of 1.6 μM, showing significant selectivity over its isoform MTHFD1 (IC50 >30 μM).[3]
Principle of Action
MTHFD2 inhibition disrupts the mitochondrial one-carbon metabolic pathway. This disruption leads to a depletion of essential metabolites required for DNA synthesis and repair, as well as an imbalance in the cellular redox state. In cancer cells, which have a high demand for these metabolic outputs, targeting MTHFD2 can induce replication stress, cell cycle arrest, and ultimately, apoptosis.[4][5] The efficacy of MTHFD2 inhibition has been demonstrated in preclinical colorectal cancer models, suggesting its potential as a therapeutic strategy.
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes representative data for the MTHFD2 inhibitor LY345899 in a colorectal cancer patient-derived xenograft (PDX) model to illustrate the potential efficacy of this class of drugs.
| Treatment Group | Mean Tumor Weight (mg ± SD) | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | 1.83 ± 0.19 | - | - |
| LY345899 | 0.74 ± 0.30 | 59.6% | < 0.001 |
Experimental Protocols
The following are detailed protocols for establishing colorectal cancer xenograft models and a representative protocol for the administration of an MTHFD2 inhibitor.
Protocol 1: Establishment of Colorectal Cancer Patient-Derived Xenografts (PDX)
Patient-derived xenograft (PDX) models are established by implanting fresh tumor tissue from a patient into an immunodeficient mouse, which better preserves the characteristics of the original tumor compared to cell line-derived models.
Materials:
-
Fresh human colorectal cancer tissue
-
Immunodeficient mice (e.g., NOD-SCID or similar strains)
-
Surgical instruments
-
DMEM/F12 medium with 10% fetal bovine serum
-
Type IV collagenase (1 mg/mL)
-
Matrigel (optional)
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgically resected colorectal cancer specimens under sterile conditions.
-
Tissue Processing:
-
Wash the tissue with sterile phosphate-buffered saline (PBS).
-
Mince the tissue into small fragments (approximately 2-3 mm³).
-
(Optional) For primary cell culture establishment, digest the minced tissue with 1 mg/mL type IV collagenase in DMEM/F12 for 90 minutes at 37°C. Wash the resulting cell suspension with medium containing 10% fetal bovine serum.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the flank region.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment (or a suspension of 1 x 10⁶ primary cells in media/Matrigel) into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: (width² x length) / 2.
-
-
Passaging: Once tumors reach a size of approximately 1000-1500 mm³, they can be excised and passaged to new cohorts of mice for expansion.
Protocol 2: Administration of MTHFD2 Inhibitor in Xenograft Models
This protocol is a representative guideline for administering a therapeutic agent like an MTHFD2 inhibitor to tumor-bearing mice. Dosing and formulation will need to be optimized for specific compounds like this compound.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
MTHFD2 inhibitor (e.g., this compound)
-
Vehicle for drug formulation (e.g., as recommended by the manufacturer or determined through solubility studies)
-
Dosing equipment (e.g., oral gavage needles, syringes)
Procedure:
-
Animal Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups (n=5-10 mice per group).
-
Drug Preparation: Prepare the MTHFD2 inhibitor formulation at the desired concentration in the appropriate vehicle.
-
Dosing:
-
Administer the MTHFD2 inhibitor to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle alone to the control group.
-
Dosing frequency and duration will depend on the pharmacokinetic and pharmacodynamic properties of the specific inhibitor.
-
-
Monitoring:
-
Monitor tumor growth as described in Protocol 1.
-
Record animal body weight and any signs of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
Visualization of Key Pathways and Workflows
MTHFD2 Signaling Pathway in Cancer Metabolism
Caption: MTHFD2's role in one-carbon metabolism.
Experimental Workflow for Xenograft Study
Caption: Workflow for a xenograft efficacy study.
Conclusion
Targeting MTHFD2 presents a promising therapeutic avenue for colorectal cancer. While specific preclinical data for this compound in colorectal cancer xenograft models is needed, the information on other MTHFD2 inhibitors strongly supports its investigation in this setting. The protocols and information provided here offer a framework for researchers to design and execute such preclinical studies, which are essential for advancing novel cancer therapeutics into clinical development.
References
- 1. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Application Notes and Protocols: DS44960156 (DS18561882) in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS44960156 and its optimized successor, DS18561882, are potent and selective inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2] MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in various cancers to meet the high demand for nucleotides and other essential molecules required for rapid proliferation.[2][3] Notably, MTHFD2 is highly expressed in embryonic and tumor tissues but shows low to undetectable expression in most healthy adult tissues, making it an attractive target for cancer therapy with a potentially wide therapeutic window.[2] Preclinical studies have demonstrated the anti-tumor efficacy of these compounds in animal models, highlighting their potential as novel anticancer agents.
These application notes provide a comprehensive overview of the treatment with DS18561882 in a breast cancer xenograft model, including quantitative efficacy data and detailed experimental protocols.
Data Presentation
Table 1: In Vitro Activity of DS18561882
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Human Breast Cancer Cell Line | Breast Cancer | GI₅₀ | 140 nM |
Table 2: In Vivo Antitumor Efficacy of DS18561882 in a Mouse Xenograft Model
| Animal Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 Xenograft (BALB/cAJcl-nu/nu mice) | Breast Cancer | DS18561882 (30 mg/kg) | Oral, BID | Dose-dependent | |
| MDA-MB-231 Xenograft (BALB/cAJcl-nu/nu mice) | Breast Cancer | DS18561882 (100 mg/kg) | Oral, BID | Dose-dependent | |
| MDA-MB-231 Xenograft (BALB/cAJcl-nu/nu mice) | Breast Cancer | DS18561882 (300 mg/kg) | Oral, BID | 67% (Almost complete inhibition) |
Note: At the efficacious dose of 300 mg/kg, no significant changes in mouse body weight were observed, suggesting good tolerability.
Signaling Pathway
The primary mechanism of action of DS18561882 is the inhibition of MTHFD2, a key enzyme in mitochondrial one-carbon metabolism. This inhibition leads to the depletion of formate, which is essential for the de novo synthesis of purines. The lack of purines results in an inability of cancer cells to replicate their DNA and proliferate, ultimately leading to growth arrest.
References
- 1. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Determining the IC50 of DS44960156 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS44960156 is a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1][2] MTHFD2 is overexpressed in a wide range of cancers and plays a pivotal role in providing one-carbon units for the synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation. This makes MTHFD2 an attractive therapeutic target in oncology. These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in evaluating its anti-cancer efficacy.
Mechanism of Action of this compound
This compound selectively inhibits the MTHFD2 enzyme, which catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This inhibition disrupts the mitochondrial one-carbon metabolic pathway, leading to a depletion of essential building blocks for nucleotide synthesis and ultimately impairing DNA replication and cell division in cancer cells.
MTHFD2 Signaling Pathway in Cancer
Caption: MTHFD2 pathway and this compound inhibition.
Data Presentation
While this compound is a known MTHFD2 inhibitor with a biochemical IC50 of 1.6 µM, publicly available data on its specific IC50 values in various cancer cell lines is limited.[1] The following table is provided as a template for researchers to populate with their own experimental data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Used |
| e.g., MDA-MB-231 | Breast Cancer | [Enter Value] | CellTiter-Glo® |
| e.g., A549 | Lung Cancer | [Enter Value] | CellTiter-Glo® |
| e.g., HCT116 | Colorectal Cancer | [Enter Value] | MTT Assay |
| e.g., SW1990 | Pancreatic Cancer | [Enter Value] | CellTiter-Glo® |
| [Add more cell lines] | [Add cancer type] | [Enter Value] | [Specify Assay] |
Experimental Protocols
To determine the IC50 of this compound, a cell viability assay is performed. The following are detailed protocols for two common methods: the luminescence-based CellTiter-Glo® assay and the colorimetric MTT assay.
Protocol 1: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This method quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from the DMSO stock. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: IC50 Determination using MTT Assay
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Clear 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in Protocol 1, using clear 96-well plates.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in Protocol 1.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the background wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value as described in Protocol 1.
-
Conclusion
The provided protocols offer robust and reliable methods for determining the IC50 of this compound in various cancer cell lines. Accurate determination of IC50 values is fundamental for understanding the compound's potency and for guiding further preclinical and clinical development of this compound as a potential anti-cancer therapeutic.
References
Application Notes and Protocols for In Vivo Antitumor Activity Studies of DS44960156
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS44960156 is a selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism.[1][2] MTHFD2 is highly expressed in a wide range of tumors and embryonic tissues but shows low to undetectable expression in most healthy adult tissues.[3][4][5] This differential expression makes MTHFD2 an attractive therapeutic target in oncology. Elevated MTHFD2 expression is often correlated with poor prognosis in various cancers, including breast, colon, and liver cancer. The enzyme plays a pivotal role in providing one-carbon units for the synthesis of purines and thymidine, essential for rapidly proliferating cancer cells. Inhibition of MTHFD2 has been demonstrated to suppress cancer cell proliferation and tumor growth.
These application notes provide a comprehensive guide for designing and executing in vivo antitumor activity studies using this compound, including detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and workflows. While in vivo efficacy data for the closely related, optimized compound DS18561882 is available, this document will focus on establishing a framework for the preclinical evaluation of this compound.
Mechanism of Action and Signaling Pathway
MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This reaction is a key step in the mitochondrial folate pathway, which generates one-carbon units for the cytoplasm to utilize in purine and thymidylate synthesis. By inhibiting MTHFD2, this compound disrupts these essential metabolic processes, leading to a depletion of nucleotides necessary for DNA replication and cell division, ultimately causing cell cycle arrest and apoptosis in cancer cells.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition (TGI) of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | % TGI | p-value vs. Vehicle |
| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | - | - |
| This compound | 50 | Daily, p.o. | 800 ± 90 | 47% | <0.05 |
| This compound | 100 | Daily, p.o. | 450 ± 60 | 70% | <0.01 |
| Positive Control | Y | Z | 300 ± 45 | 80% | <0.001 |
Table 2: Body Weight Changes in Tumor-Bearing Mice
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day X) | % Change in Body Weight |
| Vehicle Control | - | 20.5 ± 0.5 | 19.8 ± 0.6 | -3.4% |
| This compound | 50 | 20.3 ± 0.4 | 19.9 ± 0.5 | -2.0% |
| This compound | 100 | 20.6 ± 0.5 | 20.1 ± 0.6 | -2.4% |
| Positive Control | Y | 20.4 ± 0.4 | 18.5 ± 0.7 | -9.3% |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo antitumor efficacy studies with this compound. Specific parameters may need to be optimized based on the chosen cancer model and the formulation of the compound.
Cell Line Selection and Culture
-
Rationale: Select cancer cell lines with high MTHFD2 expression. This can be determined by reviewing literature or through in-house screening (e.g., Western blot, qRT-PCR). Examples of cancer types with high MTHFD2 expression include certain breast cancers, colorectal cancers, and acute myeloid leukemia (AML).
-
Protocol:
-
Culture selected cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colorectal cancer) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Prior to implantation, harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a serum-free medium or PBS at the desired concentration.
-
Perform a cell viability count (e.g., using trypan blue exclusion) to ensure >95% viability.
-
Animal Model and Tumor Implantation
-
Rationale: Immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are standard for establishing human tumor xenografts.
-
Protocol (Subcutaneous Xenograft Model):
-
Acclimate 6-8 week old female athymic nude mice for at least one week.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 1 x 10^6 to 10 x 10^7 cancer cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse. The cell number may need to be optimized for each cell line.
-
Monitor the mice for tumor growth.
-
Drug Formulation and Administration
-
Rationale: The formulation of this compound will depend on its physicochemical properties. A suspension for oral gavage is a common administration route for preclinical in vivo studies. The formulation for the related compound DS18561882 has been described for oral administration. A similar approach may be suitable for this compound.
-
Protocol (Oral Gavage):
-
Prepare a fresh suspension of this compound daily.
-
A common vehicle for oral suspension is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.2% (v/v) Tween 80 in sterile water. The optimal vehicle should be determined based on the solubility and stability of this compound.
-
Weigh the required amount of this compound and suspend it in the vehicle to achieve the desired concentration.
-
Administer the formulation to the mice via oral gavage at a volume of 10 mL/kg.
-
The vehicle control group should receive the same volume of the vehicle without the compound.
-
Tumor Measurement and Efficacy Evaluation
-
Rationale: Regular monitoring of tumor volume and body weight is essential to assess treatment efficacy and toxicity.
-
Protocol:
-
Begin tumor measurements when tumors are palpable.
-
Measure the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-200 mm³.
-
Initiate treatment as per the study design.
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, calculate the Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Safety and Toxicology Assessment
Throughout the in vivo study, it is crucial to monitor the animals for any signs of toxicity.
-
Body Weight: Record the body weight of each animal at least twice a week. A significant loss of body weight (e.g., >15-20%) may indicate toxicity and may require dose reduction or cessation of treatment.
-
Clinical Observations: Observe the animals daily for any changes in behavior (e.g., lethargy, hunched posture), appearance (e.g., ruffled fur), or other signs of distress.
-
Gross Necropsy: At the end of the study, a gross necropsy can be performed to examine major organs for any abnormalities.
By following these application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the antitumor activity of this compound, contributing to the preclinical assessment of this promising MTHFD2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
DS44960156 as a Tool for Studying T Cell Fate and Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS44960156 is a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme central to one-carbon (1C) metabolism.[1][2] MTHFD2 is highly expressed in activated T cells and various cancer types, while its expression is low in most normal adult tissues.[1][3] This differential expression makes MTHFD2 an attractive therapeutic target. This compound and its potent, orally available analog, DS18561882, serve as critical research tools for investigating the role of mitochondrial 1C metabolism in T cell biology.[1] These inhibitors have been instrumental in revealing MTHFD2 as a metabolic checkpoint that governs the fate and function of both effector and regulatory T cells.
Application Notes
Mechanism of Action: Targeting a Metabolic Checkpoint
MTHFD2 plays a crucial role in providing one-carbon units for the de novo synthesis of purines, which are essential for the rapid proliferation of activated T cells. Inhibition of MTHFD2 by compounds like this compound leads to the depletion of purine pools and the accumulation of purine biosynthetic intermediates such as 5-aminoimidazole carboxamide ribonucleotide (AICAR). This disruption in purine metabolism has been shown to suppress the nutrient-sensing mTORC1 signaling pathway, a key regulator of T cell growth and differentiation. The mechanism involves the reduction of guanine, which is necessary for the activation of the mTORC1-activating GTPase, Rheb.
Effects on CD4+ T Cell Subsets
The inhibition of MTHFD2 has distinct and profound effects on different CD4+ T helper (Th) cell lineages:
-
General Effects: Treatment with an MTHFD2 inhibitor generally reduces the proliferation and viability of activated Th1 and Th17 cells.
-
Th1 Cells: MTHFD2 inhibition impairs the differentiation of Th1 cells, leading to a significant reduction in the expression of the key lineage-defining transcription factor T-bet and the production of the pro-inflammatory cytokine Interferon-gamma (IFNγ).
-
Th17 Cells: In pathogenic Th17 cells, MTHFD2 inhibition not only decreases their proliferation and production of IL-17 but also induces an unexpected shift in their phenotype. It promotes the aberrant expression of the transcription factor FoxP3, which is characteristic of regulatory T cells. This results in the Th17 cells gaining suppressive functions.
-
Regulatory T (Treg) Cells: Conversely, MTHFD2 deficiency or inhibition enhances the differentiation and lineage stability of induced Treg cells (iTregs), particularly under suboptimal polarizing conditions (low TGF-β). This suggests that MTHFD2 activity normally acts to restrain the Treg phenotype.
This collective impact on the Th17/Treg axis indicates that MTHFD2 functions as a metabolic checkpoint, and its inhibition can skew the balance from a pro-inflammatory to a more anti-inflammatory state.
Effects on CD8+ T Cells
MTHFD2 is also critical for the function of cytotoxic CD8+ T cells. Pharmacological inhibition of MTHFD2 with DS18561882 has been shown to:
-
Suppress CD8+ T cell activation, proliferation, and survival.
-
Diminish their effector functions.
-
Mechanistically, these effects are mediated by reduced signaling through the KRAS and mTORC1 pathways.
These findings highlight the potential of MTHFD2 inhibitors in modulating CD8+ T cell-mediated autoimmunity.
Data Presentation
Table 1: Effect of MTHFD2 Inhibitor (DS18561882) on Mouse CD4+ T Cell Subsets
| T Cell Subset | Parameter Measured | Condition | Result | Reference |
| Th1, Th17, Treg | Proliferation (% Divided) | Vehicle | ~80-90% | |
| MTHFD2i | Reduced Proliferation | |||
| Th1, Th17 | Viability (% Live) | Vehicle | ~70-80% | |
| MTHFD2i | Reduced Viability | |||
| Th1 | IFNγ Expression (% Positive) | Vehicle | ~40% | |
| MTHFD2i | ~20% | |||
| Th17 | IL-17 Expression (% Positive) | Vehicle | ~60% | |
| MTHFD2i | ~40% | |||
| Th17 | FoxP3 Expression (% Positive) | Vehicle | <5% | |
| MTHFD2i | Increased FoxP3 Expression | |||
| Treg | FoxP3 Expression (% Positive) | Low TGF-β + Vehicle | ~20% | |
| Low TGF-β + MTHFD2i | ~40% |
Table 2: Effect of MTHFD2 Inhibitor (DS18561882) on Mouse CD8+ T Cells
| Parameter Measured | Condition | Result | Reference |
| Viability | Vehicle | High | |
| MTHFD2i | Decreased | ||
| Proliferation | Vehicle | High | |
| MTHFD2i | Decreased | ||
| Activation (CD44 Expression) | Vehicle | High | |
| MTHFD2i | Decreased | ||
| Inhibitory Marker (PD-1 Expression) | Vehicle | Low | |
| MTHFD2i | Increased |
Mandatory Visualizations
References
Application Notes and Protocols: Investigating the Effects of DS44960156 on Mammary Gland Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS44960156 is a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. MTHFD2 is highly expressed during embryonic development and in various cancers, where it supports rapid cell proliferation by contributing to nucleotide and amino acid biosynthesis. In most healthy adult tissues, MTHFD2 expression is minimal. Given the critical role of MTHFD2 in cellular proliferation and development, this compound presents a valuable tool to investigate the impact of inhibiting one-carbon metabolism on complex biological processes such as mammary gland development.
The mammary gland undergoes significant developmental changes, characterized by extensive cell proliferation, differentiation, and morphogenesis, particularly during puberty and pregnancy. These processes are tightly regulated by a network of signaling pathways. This document provides detailed protocols for a proposed investigation into the effects of this compound on both in vivo and in vitro models of mammary gland development.
Quantitative Data Summary
The following tables are designed to structure the quantitative data that would be generated from the proposed experiments.
Table 1: In Vivo Analysis of Mammary Gland Development in Mice Treated with this compound
| Treatment Group | Body Weight (g) | Mammary Gland Weight (mg) | Ductal Length (mm) | Number of Terminal End Buds (TEBs) | % Ki67 Positive Cells | % Cleaved Caspase-3 Positive Cells |
| Vehicle Control | ||||||
| This compound (Low Dose) | ||||||
| This compound (High Dose) |
Table 2: In Vitro Analysis of Mammary Organoid Development with this compound Treatment
| Treatment Group | Organoid Diameter (µm) | Branching Points per Organoid | Spheroid Formation Efficiency (%) | % Ki67 Positive Cells | % Cleaved Caspase-3 Positive Cells |
| Vehicle Control | |||||
| This compound (Low Conc.) | |||||
| This compound (High Conc.) |
Experimental Protocols
In Vivo Mouse Model of Mammary Gland Development
This protocol outlines the use of a murine model to assess the systemic effects of this compound on pubertal mammary gland development.
Materials:
-
Female prepubertal mice (e.g., C57BL/6, 3 weeks old)
-
This compound
-
Vehicle (e.g., DMSO, corn oil)
-
Carmine Alum solution
-
Carnoy's fixative (6:3:1 ethanol:chloroform:acetic acid)
-
Histological processing reagents (ethanol series, xylene, paraffin)
-
Primary antibodies: anti-Ki67, anti-cleaved caspase-3
-
Secondary antibodies and detection reagents (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Microscope and imaging system
Procedure:
-
Animal Dosing:
-
Acclimatize female mice for one week.
-
Randomly assign mice to three groups: Vehicle control, this compound Low Dose, and this compound High Dose.
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for a period of 4 weeks, spanning the pubertal development phase.
-
Monitor body weight and general health daily.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the fourth inguinal mammary glands. One gland will be used for whole-mount analysis, and the contralateral gland for histology and immunohistochemistry.
-
-
Whole-Mount Analysis:
-
Spread the mammary gland flat on a glass slide.
-
Fix in Carnoy's fixative overnight at room temperature.
-
Hydrate through a graded ethanol series to water.
-
Stain with Carmine Alum solution for 24-48 hours.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a coverslip and acquire images using a stereomicroscope.
-
Quantify ductal length and the number of terminal end buds (TEBs).
-
-
Histological and Immunohistochemical Analysis:
-
Fix the contralateral mammary gland in 10% neutral buffered formalin for 24 hours.
-
Process the tissue through a graded ethanol series and xylene, and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
For histology, deparaffinize sections and stain with Hematoxylin and Eosin (H&E).
-
For immunohistochemistry, perform antigen retrieval followed by incubation with primary antibodies against Ki67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
-
Incubate with appropriate secondary antibodies and use a suitable detection system.
-
Counterstain with hematoxylin.
-
Image the stained sections and quantify the percentage of Ki67 and cleaved caspase-3 positive cells in the epithelial structures.
-
3D Mammary Organoid Culture
This protocol describes the isolation of primary mouse mammary epithelial cells and their culture as 3D organoids to study the direct effects of this compound on epithelial morphogenesis.
Materials:
-
Mammary glands from 8-10 week old female mice
-
Digestion medium (DMEM/F12, collagenase, hyaluronidase)
-
Organoid growth medium (DMEM/F12, EGF, FGF, Noggin, R-spondin, B27 supplement)
-
Matrigel or other basement membrane extract
-
This compound
-
Vehicle (e.g., DMSO)
-
Reagents for immunofluorescence (primary and secondary antibodies, DAPI)
-
Confocal microscope
Procedure:
-
Isolation of Mammary Epithelial Cells:
-
Aseptically dissect inguinal mammary glands and mince the tissue.
-
Digest the minced tissue in digestion medium at 37°C with shaking for 1-2 hours.
-
Wash the cell suspension with DMEM/F12 and centrifuge to pellet the organoids.
-
Resuspend the organoids in a small volume of organoid growth medium.
-
-
Organoid Culture:
-
Mix the organoid suspension with Matrigel on ice.
-
Plate droplets of the Matrigel-organoid mixture into a pre-warmed culture plate.
-
Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Overlay with organoid growth medium containing either vehicle, low concentration, or high concentration of this compound.
-
Culture the organoids for 7-14 days, changing the medium every 2-3 days.
-
-
Analysis of Organoid Development:
-
Monitor organoid growth and morphogenesis using a brightfield microscope.
-
Capture images at regular intervals and measure organoid diameter and the number of branches per organoid.
-
At the end of the culture period, fix the organoids in 4% paraformaldehyde.
-
Perform immunofluorescence staining for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), and epithelial lineages (e.g., Keratin 8 for luminal cells, Keratin 14 for myoepithelial cells).
-
Counterstain with DAPI for nuclear visualization.
-
Acquire z-stack images using a confocal microscope and perform 3D reconstruction and quantitative analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways regulating mammary gland development and the proposed point of intervention by this compound through inhibition of MTHFD2-driven one-carbon metabolism.
Troubleshooting & Optimization
DS44960156 solubility and stability in DMSO and culture media
Welcome to the technical support center for DS44960156. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective MTHFD2 inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1] MTHFD2 is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides (purines and thymidylate) and other macromolecules required for cell proliferation. In many cancer cells, MTHFD2 is significantly upregulated to meet the high metabolic demands of rapid growth, while its expression is low in most healthy adult tissues. By selectively inhibiting MTHFD2, this compound disrupts the one-carbon supply chain in cancer cells, leading to an impairment of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.
2. What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For optimal results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility. The use of sonication may be necessary to achieve complete dissolution.
3. How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
4. What is the stability of this compound in DMSO and culture media?
The stability of this compound in DMSO stock solutions has been determined under specific storage conditions. There is currently no published data on the stability of this compound in aqueous solutions or cell culture media. It is advisable for researchers to determine the stability of the compound under their specific experimental conditions if prolonged incubation times are required.
Troubleshooting Guides
This section addresses common issues that may be encountered during the use of this compound in cell-based assays.
Issue 1: Compound Precipitation in Culture Media
-
Problem: After diluting the DMSO stock solution into aqueous culture media, a precipitate is observed.
-
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
The final percentage of DMSO in the culture medium is too low to maintain solubility.
-
Interaction with components in the culture medium or serum.
-
-
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at a level that maintains the solubility of this compound but is not toxic to your cells (typically ≤ 0.5%).
-
Serial Dilutions: Prepare intermediate dilutions of the DMSO stock in culture medium to gradually decrease the DMSO concentration.
-
Pre-warm Media: Ensure the culture medium is at 37°C before adding the compound.
-
Vortexing: Gently vortex the solution immediately after adding the compound to the culture medium to ensure it is well-dispersed.
-
Issue 2: Inconsistent or No Biological Activity
-
Problem: The expected inhibitory effect of this compound is not observed or varies significantly between experiments.
-
Possible Causes:
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Incorrect Concentration: Errors in calculating the final concentration of the compound.
-
Cell Line Resistance: The cell line being used may not be sensitive to MTHFD2 inhibition.
-
Assay Conditions: The experimental endpoint or incubation time may not be optimal for observing the effects of MTHFD2 inhibition.
-
-
Solutions:
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound from a new vial of the solid compound.
-
Verify Cell Sensitivity: Use a positive control cell line known to be sensitive to MTHFD2 inhibition.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.
-
Assay Validation: Ensure the cell-based assay being used is validated and appropriate for measuring the expected biological outcome (e.g., cell proliferation, apoptosis).
-
Issue 3: High Background or Off-Target Effects
-
Problem: Unexplained cellular effects are observed at concentrations where this compound should be selective.
-
Possible Causes:
-
DMSO Toxicity: The final concentration of DMSO may be toxic to the cells.
-
Compound Cytotoxicity: At high concentrations, the compound may exhibit off-target effects.
-
-
Solutions:
-
DMSO Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for selective MTHFD2 inhibition and to identify concentrations that may lead to off-target effects.
-
Data Presentation
Table 1: Solubility and Stock Solution Stability of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL (286.25 mM) | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended. |
| Stock Solution Stability (-20°C) | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution Stability (-80°C) | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stability in Culture Media | Not reported | It is recommended to prepare fresh dilutions in media for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the vial in a water bath for short intervals until the solid is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: General Cell Viability Assay (e.g., MTT or Resazurin-based)
This is a general protocol and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or Resazurin reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
For Resazurin-based assays: Add the resazurin reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell viability assay using this compound.
References
Technical Support Center: Optimizing DS44960156 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DS44960156, a selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of MTHFD2, a mitochondrial enzyme crucial for one-carbon metabolism. MTHFD2 is highly expressed in many cancer cells and is involved in the synthesis of purines and thymidylate, which are essential for DNA replication. By inhibiting MTHFD2, this compound disrupts these processes, leading to replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells.
Q2: What is the selectivity of this compound?
This compound exhibits high selectivity for MTHFD2 over its cytosolic isoform, MTHFD1. The reported IC50 value for MTHFD2 is approximately 1.6 µM, while for MTHFD1 it is greater than 30 µM, indicating over 18-fold selectivity.[1]
Q3: In which types of cancer cell lines is this compound expected to be effective?
MTHFD2 is overexpressed in a wide range of cancers, including but not limited to breast cancer, colorectal cancer, non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[2][3] Therefore, this compound is expected to be most effective in cancer cell lines with high MTHFD2 expression. It is recommended to assess MTHFD2 expression levels in your cell line of interest prior to initiating experiments.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to use freshly opened DMSO to avoid issues with hygroscopy, which can affect solubility.[1] Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no observed efficacy | - Low MTHFD2 expression in the cell line.- Suboptimal concentration of this compound.- Insufficient treatment duration.- Issues with compound integrity. | - Confirm MTHFD2 expression in your cell line via Western Blot or qPCR.- Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your specific cell line.- Extend the treatment duration (e.g., from 24h to 48h or 72h).- Ensure proper storage of the this compound stock solution (aliquoted, protected from light, at -20°C or -80°C). |
| High cytotoxicity in control cells | - High concentration of DMSO in the final culture medium.- Cell line is particularly sensitive to DMSO. | - Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. It is best to keep it below 0.1%.- Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments.- If sensitivity persists, consider reducing the highest concentration of this compound in your dose-response curve. |
| Precipitation of the compound in culture medium | - Poor solubility of this compound at the working concentration.- Interaction with components in the serum or medium. | - Ensure the stock solution is fully dissolved before diluting it into the culture medium.- When preparing the final working concentration, add the this compound stock solution to the pre-warmed medium and mix thoroughly by gentle inversion or pipetting.- Avoid preparing large volumes of drug-containing medium that will be stored for extended periods. Prepare fresh for each experiment. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Cells are in different growth phases.- Inconsistent treatment duration. | - Standardize the cell seeding protocol to ensure a consistent number of cells per well/dish for each experiment.- Always use cells that are in the exponential growth phase (typically 70-80% confluency) for experiments.- Precisely control the timing of drug addition and the duration of the experiment. |
Experimental Protocols
Cell Viability Assay (e.g., MTT or MTS Assay)
This protocol is designed to determine the effective concentration (EC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay period.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound in complete culture medium from your 10 mM DMSO stock. For example, to achieve a final concentration of 10 µM, prepare a 20 µM working solution.
-
Perform serial dilutions to create a range of 2X concentrations.
-
Remove the medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and untreated controls (medium only).
-
-
Incubation:
-
Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the expected kinetics of the compound's effect.
-
-
Cell Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and incubate overnight at 37°C. Read the absorbance at 570 nm.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Read the absorbance at 490 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 1X and 2X the EC50 value) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Quantitative Data Summary
Table 1: General Concentration Ranges for this compound in Cell Culture
| Assay Type | Typical Concentration Range | Typical Treatment Duration |
| Cell Viability (EC50 determination) | 0.1 µM - 50 µM | 48 - 96 hours |
| Apoptosis Induction | 1X - 5X EC50 | 24 - 48 hours |
| Western Blotting (Signaling Pathway Analysis) | 1X - 2X EC50 | 6 - 24 hours |
| Cell Cycle Analysis | 1X - 2X EC50 | 24 hours |
Note: The optimal concentrations and treatment times are cell-line dependent and should be determined empirically.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Recommended experimental workflow for this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
Potential off-target effects of DS44960156 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DS44960156 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1][2] MTHFD2 is highly expressed in cancer cells and is involved in the synthesis of purines and thymidine, which are essential for cell proliferation.[1][3]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for MTHFD2 over its cytosolic isoform, MTHFD1. This selectivity is a key feature, as MTHFD1 is expressed in normal tissues, and its inhibition could lead to undesirable side effects.[1]
Quantitative Selectivity Data for this compound
| Target | IC50 (µM) | Selectivity (over MTHFD1) | Reference |
| MTHFD2 | 1.6 | >18-fold | |
| MTHFD1 | >30 | - |
Q3: Are there any known off-target effects of this compound?
Currently, there is no publicly available comprehensive off-target screening data for this compound, such as a broad kinase panel screen. This compound is based on a tricyclic coumarin scaffold. Coumarin-based compounds are known to have a wide range of biological activities and may interact with various enzymes. Therefore, it is crucial to interpret experimental results carefully and consider the possibility of off-target effects, even in the absence of specific data.
Q4: What are the expected on-target effects of this compound in cellular assays?
Inhibition of MTHFD2 by this compound is expected to disrupt the mitochondrial one-carbon metabolism pathway. This can lead to several downstream cellular effects, including:
-
Inhibition of cancer cell proliferation.
-
Induction of apoptosis.
-
Alterations in nucleotide pools (purine and thymidine depletion).
-
Increased oxidative stress.
-
Changes in mitochondrial function.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cytotoxicity in non-cancerous cell lines.
-
Possible Cause 1: Off-target effects. While this compound is selective for MTHFD2, high concentrations may lead to off-target inhibition of other enzymes. The coumarin scaffold can interact with a variety of proteins.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 in your specific cell line and use concentrations at or below this value for subsequent experiments.
-
Use a rescue experiment: Supplement the culture medium with purines (e.g., hypoxanthine) or thymidine to see if this rescues the cytotoxic effect. If it does, the effect is likely on-target.
-
Test a structurally unrelated MTHFD2 inhibitor: If available, use another MTHFD2 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to MTHFD2 inhibition.
-
Consider MTHFD1 expression: Although less sensitive, high concentrations of this compound could inhibit MTHFD1. Check the expression level of MTHFD1 in your cell line.
-
Issue 2: No significant effect on cell proliferation in a cancer cell line expected to be sensitive.
-
Possible Cause 1: Low MTHFD2 expression. The cell line may not express MTHFD2 at a high enough level to be dependent on its activity.
-
Troubleshooting Steps:
-
Confirm MTHFD2 expression: Use Western blot or qPCR to verify the expression of MTHFD2 in your cell line.
-
Consult literature: Check published data to see if your cell line has been characterized for MTHFD2 dependency.
-
-
Possible Cause 2: Cellular compensation. Cells may adapt to MTHFD2 inhibition by upregulating alternative metabolic pathways, such as the cytosolic one-carbon pathway.
-
Troubleshooting Steps:
-
Metabolomic analysis: Analyze cellular metabolite levels to investigate changes in one-carbon metabolism and nucleotide pools.
-
Combination therapy: Consider combining this compound with inhibitors of compensatory pathways (e.g., SHMT1 inhibitors).
-
Issue 3: Inconsistent results in enzymatic assays.
-
Possible Cause: Assay conditions. Enzymatic assays are sensitive to various factors.
-
Troubleshooting Steps:
-
Verify reagent quality and concentration: Ensure all reagents, including the enzyme, substrate, and cofactors, are of high quality and at the correct concentrations.
-
Optimize assay parameters: Check and optimize pH, temperature, and incubation times.
-
Include proper controls: Always run no-enzyme and no-inhibitor controls.
-
Check for compound interference: this compound, being a coumarin, might have fluorescent properties that could interfere with certain assay readouts. Run a control with the compound alone to check for background signal.
-
Experimental Protocols
1. Cellular Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Analysis: Analyze the amount of soluble MTHFD2 in the supernatant by Western blot. An increase in the amount of soluble MTHFD2 at higher temperatures in the presence of this compound indicates target engagement.
Visualizations
Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in cellular assays.
References
Troubleshooting unexpected results in DS44960156 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS44960156, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition Observed in MTHFD2 Enzyme Assays
-
Question: My in vitro MTHFD2 enzymatic assay shows variable or no inhibition with this compound. What are the possible causes?
-
Answer: Several factors can contribute to inconsistent results in enzymatic assays. Consider the following troubleshooting steps:
-
Reagent Quality and Handling: Ensure that the MTHFD2 enzyme is active and has been stored correctly. Repeated freeze-thaw cycles can reduce enzyme activity. Verify the purity and concentration of this compound.
-
Assay Conditions: The assay buffer must be at the optimal pH and temperature for MTHFD2 activity. Ensure all components are thoroughly mixed before starting the reaction.
-
Solubility of this compound: Poor solubility of the inhibitor in the assay buffer can lead to an inaccurate effective concentration. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.
-
Substrate Concentration: The concentration of the substrate can influence the apparent IC50 value. Ensure you are using a substrate concentration appropriate for your assay goals (e.g., at or below the Km for competitive inhibitors).
-
Issue 2: Unexpected Cellular Phenotypes or Toxicity in Cell-Based Assays
-
Question: I am observing unexpected cellular effects or high levels of cytotoxicity at concentrations where I expect specific MTHFD2 inhibition. Why might this be happening?
-
Answer: Unforeseen cellular responses can arise from off-target effects, compound toxicity, or experimental artifacts.
-
Off-Target Inhibition: At higher concentrations, this compound can inhibit MTHFD1. This could lead to phenotypes not solely attributable to MTHFD2 inhibition. It is crucial to use a concentration range that is selective for MTHFD2.
-
Cellular Health: The observed effects may be due to general cytotoxicity rather than specific pathway inhibition. Include appropriate controls to assess cell viability (e.g., a cytotoxicity assay).
-
Compound Stability and Bioavailability: this compound may be unstable in your cell culture medium or have poor cellular permeability. This can affect the intracellular concentration of the inhibitor.
-
Experimental Controls: Use a negative control compound (a structurally similar but inactive molecule, if available) and a positive control (another known MTHFD2 inhibitor) to validate your findings.
-
Issue 3: Difficulty Interpreting In Vivo Efficacy Data
-
Question: The in vivo anti-tumor effects of this compound in my mouse model are not as pronounced as expected from in vitro data. What could be the reason?
-
Answer: Discrepancies between in vitro and in vivo results are common in drug development. Several factors related to the animal model and the compound's properties can play a role.
-
Pharmacokinetics and Bioavailability: The compound may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor tissue. Pharmacokinetic studies are essential to determine the compound's profile in the animal model.
-
Dosing Regimen: The dose and frequency of administration may not be optimal to maintain a sufficient inhibitory concentration at the tumor site.
-
Tumor Model: The specific tumor model used may have redundancies in the one-carbon metabolism pathway, compensating for MTHFD2 inhibition.
-
Animal Health: Ensure the overall health of the animals is monitored, as toxicity can affect the therapeutic window.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (μM) | Selectivity (over MTHFD2) |
| MTHFD2 | 1.6 | 1x |
| MTHFD1 | >30 | >18.75x |
Table 2: Troubleshooting Summary for In Vitro Assays
| Issue | Possible Cause | Recommended Action |
| No/Low Inhibition | Inactive enzyme | Test enzyme activity with a known inhibitor. |
| Poor compound solubility | Prepare fresh stock solutions; check final solvent concentration. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes; prepare a master mix. |
| Temperature fluctuations | Ensure stable incubation temperature. | |
| High Background Signal | Assay interference | Run controls without enzyme or substrate. |
Experimental Protocols
Protocol 1: MTHFD2 Enzymatic Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT.
-
MTHFD2 Enzyme: Recombinant human MTHFD2, diluted in assay buffer to the desired concentration.
-
Substrate: Prepare a stock solution of the MTHFD2 substrate (e.g., 5,10-methylenetetrahydrofolate).
-
This compound: Prepare a stock solution in DMSO and create a serial dilution series.
-
-
Assay Procedure:
-
Add 2 μL of this compound dilution or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 48 μL of MTHFD2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 μL of the substrate solution.
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., a cell line known to overexpress MTHFD2) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as a resazurin-based assay or a cell counting kit.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Mandatory Visualization
Caption: MTHFD2 role in one-carbon metabolism and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical flow for troubleshooting unexpected experimental results.
Addressing poor cellular uptake of DS44960156
This technical support center provides troubleshooting guidance and resources for researchers encountering issues with the MTHFD2 inhibitor, DS44960156, particularly concerning suboptimal cellular uptake and activity.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intracellular target?
This compound is a selective, small-molecule inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2][3] MTHFD2 is a mitochondrial enzyme that plays a key role in one-carbon metabolism, which is essential for the synthesis of nucleotides (purines and thymidine).[3][4] Because its target is located within the mitochondria, this compound must cross both the plasma membrane and the mitochondrial membrane to exert its effect.
Q2: How is this compound expected to enter cells?
The precise cellular uptake mechanism for this compound has not been detailed in publicly available literature. As a small molecule with a molecular weight under 400, it may enter cells via passive diffusion across the lipid bilayer. However, involvement of active transport mechanisms (e.g., solute carrier transporters) cannot be ruled out and may be cell-type specific.
Q3: My cells are not responding to this compound. What is the first thing I should check?
Start with the basics:
-
Compound Solubility & Integrity: Ensure your stock solution of this compound is fully dissolved. The compound is typically supplied in DMSO. Visually inspect for any precipitation in your stock or final culture medium. Consider the stability of the compound under your storage conditions.
-
Cell Health: Confirm that your cells are healthy, viable, and in the logarithmic growth phase before starting the experiment. Poor cell health can affect membrane integrity and transport processes.
-
Dose and Duration: Verify that the concentration range and incubation time are appropriate for your cell line. If no data exists for your model, a broad dose-response curve (e.g., 0.1 µM to 50 µM) and a time-course experiment (e.g., 24, 48, 72 hours) are recommended.
Q4: Could my choice of cell line be the reason for poor uptake?
Yes. Different cell lines can have vastly different characteristics that influence drug uptake. Key factors include:
-
Membrane Composition: Variations in lipid composition can affect passive diffusion.
-
Transporter Expression: If this compound relies on a specific influx transporter, your cell line may not express it at sufficient levels.
-
Efflux Pump Activity: High expression of multidrug resistance (MDR) pumps, such as P-glycoprotein (P-gp/ABCB1), can actively remove the compound from the cell, preventing it from reaching its mitochondrial target.
Troubleshooting Guide: Poor Cellular Uptake
Use this decision tree to diagnose and resolve issues related to the efficacy of this compound in your cell-based assays.
Is the compound correctly prepared and stored?
-
YES: Proceed to the next question.
-
NO: Prepare a fresh stock solution from powder. This compound is typically stored at -80°C for long-term stability. Ensure the DMSO is anhydrous. After dilution into aqueous culture medium, use it promptly to avoid precipitation.
Is your cell model appropriate and healthy?
-
YES: Proceed to the next question.
-
NO: Perform a viability test (e.g., Trypan Blue) on your starting cell population. Ensure viability is >95%. Use cells at a consistent and optimal passage number. Sub-confluent cells are generally more active and may exhibit higher rates of uptake.
Are the experimental conditions optimized?
-
YES: Proceed to the next question.
-
NO:
-
Serum Interaction: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Try reducing the serum percentage during the treatment period or using serum-free media if your cells can tolerate it for the duration of the experiment.
-
Incubation Time: The compound may require more time to accumulate in the mitochondria and exert its anti-metabolic effect. Extend the incubation period.
-
Temperature: Cellular transport is an active process. Ensure all incubations are performed at 37°C. A 4°C control can help distinguish between active transport and passive binding/diffusion.
-
Could active efflux be removing the compound?
-
This is a common cause of poor efficacy. Many cancer cell lines overexpress efflux pumps.
-
Solution: Co-incubate this compound with a known inhibitor of common MDR pumps. For example, Verapamil or Tariquidar can be used to inhibit P-gp. If the efficacy of this compound increases significantly in the presence of the inhibitor, efflux is the likely problem.
Have you confirmed the compound is reaching its target?
-
NO: Direct measurement of intracellular drug levels can be challenging without specialized equipment (LC-MS/MS). An alternative is to perform a target engagement assay.
-
Solution: A Cellular Thermal Shift Assay (CETSA) can confirm if this compound is binding to its target, MTHFD2, inside the cell. Ligand binding stabilizes the target protein, leading to a higher melting temperature. An observed thermal shift provides strong evidence that the drug has reached its target.
Data Interpretation Tables
Table 1: Troubleshooting with an Efflux Pump Inhibitor
This table shows hypothetical results from a cytotoxicity assay (e.g., MTT) to determine if efflux is limiting the efficacy of this compound.
| Treatment Condition | Cell Line A (Low P-gp) | Cell Line B (High P-gp) |
| IC₅₀ Value (µM) | IC₅₀ Value (µM) | |
| This compound Alone | 2.5 | > 50 |
| This compound + Verapamil (10 µM) | 2.3 | 4.8 |
| Conclusion | Efflux is not a significant issue in Cell Line A. | The dramatic drop in IC₅₀ in Cell Line B suggests that P-gp-mediated efflux is a major mechanism of resistance. |
Table 2: Sample CETSA Results
This table shows hypothetical melting temperatures (Tₘ) for MTHFD2, indicating target engagement.
| Treatment Condition | MTHFD2 Melting Temp (Tₘ) | Shift (ΔTₘ) |
| Vehicle (DMSO) | 52.1°C | - |
| This compound (10 µM) | 56.4°C | +4.3°C |
| Conclusion | The positive thermal shift confirms that this compound is binding to and stabilizing MTHFD2 within the cell, indicating successful cellular and mitochondrial uptake. |
Key Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT/XTT)
This protocol provides a framework for assessing the effect of this compound on cell viability, an indirect measure of its uptake and activity.
Materials:
-
96-well cell culture plates
-
Cell line of interest in appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only (DMSO) control.
-
Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Reagent Addition: Add the MTT (to a final concentration of 0.5 mg/mL) or XTT reagent to each well according to the manufacturer's instructions. Incubate for 2-4 hours.
-
Measurement:
-
For MTT: Add solubilization buffer to dissolve the formazan crystals.
-
For XTT: The product is already soluble.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify target engagement of this compound with MTHFD2 in intact cells.
Materials:
-
Cell line of interest
-
This compound stock solution
-
PBS and protease inhibitors
-
PCR tubes or strips
-
Thermal cycler with a gradient function
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification and Western Blot (SDS-PAGE gels, transfer system, anti-MTHFD2 antibody)
Methodology:
-
Cell Culture and Treatment: Grow cells to ~80-90% confluency. Treat one group of cells with this compound at a high concentration (e.g., 10-20x the expected IC₅₀) and a control group with vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant. Quantify the protein concentration and analyze the amount of soluble MTHFD2 at each temperature point using Western Blot.
-
Melting Curve: Plot the band intensity of soluble MTHFD2 as a function of temperature for both vehicle and drug-treated samples. The temperature at which 50% of the protein has denatured is the melting temperature (Tₘ). A shift in the Tₘ for the drug-treated sample indicates target engagement.
Pathway and Workflow Diagrams
Caption: Troubleshooting workflow for poor this compound efficacy.
Caption: Potential cellular uptake and efflux pathways for this compound.
Caption: this compound inhibits the MTHFD2 enzyme in mitochondria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rcsb.org [rcsb.org]
- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Metabolic Flux Analysis Data with DS44960156 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DS44960156 in their experiments and interpreting subsequent metabolic flux analysis (MFA) data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary metabolic target?
A1: this compound is a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that plays a crucial role in one-carbon (1C) metabolism. This pathway is vital for the synthesis of nucleotides (purines) and amino acids, which are essential for rapidly proliferating cells, including many cancer cells.[1] MTHFD2 is highly expressed in tumors and embryonic tissues but has low to no expression in most healthy adult tissues, making it an attractive target for cancer therapy.[1][2][3][4]
Q2: What is the expected overall effect of this compound on cellular metabolism based on its mechanism of action?
A2: By inhibiting MTHFD2, this compound is expected to disrupt mitochondrial one-carbon metabolism. This leads to several downstream metabolic consequences:
-
Reduced de novo purine synthesis: MTHFD2 is a key supplier of one-carbon units for the synthesis of purines. Inhibition of MTHFD2 will likely decrease the flux towards purine nucleotide biosynthesis.
-
Impaired redox homeostasis: MTHFD2 contributes to the production of NADPH in the mitochondria, which is essential for maintaining redox balance and mitigating oxidative stress. Treatment with this compound is expected to decrease the NADPH/NADP+ ratio and may lead to increased reactive oxygen species (ROS).
-
Alterations in serine and glycine metabolism: MTHFD2 is part of the pathway that metabolizes serine to provide one-carbon units. Inhibition of MTHFD2 can lead to an accumulation of upstream metabolites and affect glycine biosynthesis.
Q3: We observe a significant decrease in flux from serine into the mitochondrial one-carbon pathway in our MFA data after this compound treatment. Is this an expected result?
A3: Yes, this is the expected primary effect of this compound. MTHFD2 catalyzes a key step in the mitochondrial one-carbon pathway which utilizes serine as a carbon source. By directly inhibiting MTHFD2, the flux through this pathway will be significantly reduced.
Q4: Our MFA results show a compensatory increase in the cytosolic one-carbon pathway. Is this a known biological response?
A4: Yes, observing a compensatory upregulation of the cytosolic one-carbon pathway, driven by the enzyme MTHFD1, is a plausible biological response. Cells may attempt to compensate for the loss of mitochondrial one-carbon unit production by increasing the activity of the parallel cytosolic pathway to maintain the supply of one-carbon units for nucleotide synthesis.
Q5: We see a reduced flux towards purine synthesis but no significant change in thymidylate synthesis. Why is this?
A5: This is an expected outcome. The mitochondrial one-carbon pathway, where MTHFD2 resides, is a major contributor of one-carbon units for de novo purine synthesis. While thymidylate synthesis also requires one-carbon units, the cytosolic pathway is generally considered the primary source for this process. Therefore, inhibiting the mitochondrial pathway with this compound would have a more pronounced effect on purine synthesis than on thymidylate synthesis.
Troubleshooting Guides
Problem: Unexpectedly small changes in metabolic fluxes after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Solution: Verify the IC50 of this compound in your specific cell line and ensure that the concentration and incubation time used in the MFA experiment are sufficient to achieve the desired level of target engagement. Consider performing a dose-response and time-course experiment to determine optimal conditions.
-
-
Possible Cause 2: High expression of MTHFD1 or other compensatory pathways.
-
Solution: Analyze the expression levels of MTHFD1 and other enzymes involved in one-carbon metabolism in your cell line. Cells with inherently high cytosolic pathway activity may be less sensitive to MTHFD2 inhibition. Consider dual inhibition of both MTHFD1 and MTHFD2 if biologically relevant to your research question.
-
-
Possible Cause 3: Issues with the metabolic flux analysis model.
-
Solution: Ensure your metabolic network model accurately reflects the known pathways in your cell type, including both mitochondrial and cytosolic one-carbon metabolism. An incomplete model may not be able to accurately capture the metabolic shifts.
-
Problem: Large error bars or high uncertainty in the calculated flux values for one-carbon pathway reactions.
-
Possible Cause 1: Suboptimal isotopic tracer selection.
-
Solution: The choice of isotopic tracer is critical for accurately resolving fluxes. For interrogating one-carbon metabolism, using tracers such as [U-13C]-serine or [2,3,3-2H]-serine can provide better labeling of the one-carbon unit. Perform in silico simulations to select the optimal tracer for your specific pathways of interest.
-
-
Possible Cause 2: Failure to reach isotopic steady state.
-
Solution: Metabolic flux analysis assumes that the system is at an isotopic steady state. If the labeling of key metabolites is still changing at the time of sample collection, the calculated fluxes will be inaccurate. Extend the labeling period and perform a time-course experiment to verify that a steady state has been reached.
-
-
Possible Cause 3: Analytical errors during sample measurement.
-
Solution: Ensure proper calibration and validation of your mass spectrometer or NMR instrument. Check for contamination and apply necessary corrections for the natural abundance of 13C.
-
Data Presentation
Table 1: Hypothetical Metabolic Fluxes in Cancer Cells Treated with this compound
| Metabolic Flux (relative to Glucose uptake) | Control | This compound Treated | Fold Change |
| Central Carbon Metabolism | |||
| Glycolysis | 100 | 105 | 1.05 |
| Pentose Phosphate Pathway | 15 | 18 | 1.20 |
| TCA Cycle | 80 | 75 | 0.94 |
| One-Carbon Metabolism | |||
| Serine uptake | 30 | 32 | 1.07 |
| Mitochondrial Serine -> Glycine | 25 | 10 | 0.40 |
| Cytosolic Serine -> Glycine | 5 | 15 | 3.00 |
| Biosynthetic Pathways | |||
| Purine Synthesis | 10 | 4 | 0.40 |
| Thymidylate Synthesis | 5 | 4.5 | 0.90 |
| Redox Metabolism | |||
| Mitochondrial NADPH Production (from 1C) | 12 | 3 | 0.25 |
| Cytosolic NADPH Production (from PPP) | 30 | 36 | 1.20 |
Experimental Protocols
Protocol: 13C-Metabolic Flux Analysis of this compound-Treated Cancer Cells
-
Cell Culture and Treatment:
-
Culture cancer cells in appropriate media to mid-log phase.
-
Treat one set of cultures with a predetermined concentration of this compound (e.g., 2x IC50) and another set with vehicle control for a specified duration (e.g., 24 hours).
-
-
Isotopic Labeling:
-
Switch the media to an identical formulation but containing a 13C-labeled tracer (e.g., [U-13C]-glucose or [U-13C]-serine) for a duration sufficient to reach isotopic steady state (typically 8-24 hours).
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the media and washing the cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Collect the cell extracts and centrifuge to pellet debris.
-
-
Sample Analysis:
-
Analyze the isotopic labeling patterns of intracellular metabolites using an appropriate analytical platform, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Flux Calculation:
-
Use a computational modeling software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes. This involves providing the software with the metabolic network model, the measured extracellular fluxes (e.g., glucose uptake, lactate secretion), and the measured mass isotopomer distributions of the metabolites.
-
-
Data Interpretation:
-
Compare the calculated flux maps between the control and this compound-treated groups to identify significant metabolic alterations.
-
Mandatory Visualization
Caption: Inhibition of MTHFD2 by this compound in the mitochondrial one-carbon pathway.
Caption: A typical workflow for a 13C Metabolic Flux Analysis experiment.
Caption: A decision tree for troubleshooting unexpected MFA results.
References
- 1. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
DS44960156 quality control and purity assessment
This technical support center provides essential information for researchers, scientists, and drug development professionals working with DS44960156, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Quality Control and Purity Assessment
This compound is supplied as a high-purity compound. The quality of each batch is confirmed by High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H-NMR) to ensure it meets stringent specifications.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 2361327-08-2 |
| Molecular Formula | C₂₀H₁₅NO₅[1] |
| Molecular Weight | 349.34 g/mol [1] |
| Appearance | Solid[1] |
| Purity (HPLC) | >98.00%[1] |
Table 2: Inhibitory Activity
| Target | IC₅₀ |
| MTHFD2 | 1.6 μM |
| MTHFD1 | >30 μM |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound powder should be stored at -20°C for long-term stability. A stock solution in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mg/mL.
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the compound, gently warm the vial to room temperature and vortex thoroughly. If precipitation persists, sonication may be helpful. To prevent this, consider preparing aliquots of your stock solution to avoid multiple freeze-thaw cycles.
Q4: I am observing lower than expected potency in my cellular assay. What could be the cause?
A4: Several factors could contribute to lower than expected potency. Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a level that affects your cells (typically <0.5%). Verify the accuracy of your serial dilutions. Cell density and passage number can also influence the cellular response to inhibitors. It is also important to consider the expression level of MTHFD2 in your cell line, as this can impact the inhibitor's efficacy.
Q5: How selective is this compound for MTHFD2 over MTHFD1?
A5: this compound is a selective inhibitor of MTHFD2. It has an IC₅₀ of 1.6 μM for MTHFD2 and >30 μM for MTHFD1, demonstrating significant selectivity for the mitochondrial isozyme.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results
-
Possible Cause: Degradation of the compound.
-
Solution: Ensure proper storage of both the solid compound and stock solutions. Prepare fresh working dilutions for each experiment from a properly stored stock solution. Avoid exposing the compound to light for extended periods.
-
-
Possible Cause: Inaccurate concentration of the inhibitor.
-
Solution: Calibrate your pipettes regularly. When preparing stock solutions, ensure the compound is fully dissolved before making serial dilutions.
-
-
Possible Cause: Variability in experimental conditions.
-
Solution: Maintain consistent cell densities, incubation times, and reagent concentrations across experiments. Use a consistent source and passage number of cells.
-
Issue 2: Solubility Problems in Aqueous Buffers
-
Possible Cause: The compound is precipitating out of the aqueous solution.
-
Solution: this compound has limited solubility in aqueous solutions. It is crucial to first prepare a high-concentration stock solution in DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low and compatible with your experimental system. It is recommended to add the DMSO stock solution to the aqueous buffer with vigorous mixing to facilitate dispersion.
-
Experimental Protocols
Protocol 1: MTHFD2 Enzymatic Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against recombinant human MTHFD2 enzyme.
Materials:
-
Recombinant human MTHFD2 enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF)
-
Cofactor: NAD⁺
-
Detection Reagent (e.g., a commercial NAD(P)H detection kit)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (as a vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the MTHFD2 enzyme to the desired concentration in the assay buffer and add it to the wells containing the compound.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the substrate (CH₂-THF) and cofactor (NAD⁺) in the assay buffer. Add this solution to the wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of NADH produced.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: MTHFD2 pathway and this compound inhibition.
Caption: MTHFD2 enzymatic assay workflow.
References
Validation & Comparative
A Comparative Analysis of the MTHFD Inhibitors DS44960156 and LY345899 for Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Inhibitors of One-Carbon Metabolism.
This guide provides a detailed comparison of the efficacy and selectivity of two prominent inhibitors of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes: DS44960156 and LY345899. The MTHFD family, particularly the mitochondrial isoform MTHFD2, is a critical node in one-carbon metabolism, supplying the necessary building blocks for nucleotide synthesis and redox balance, and is notably upregulated in various cancers while having limited expression in normal adult tissues. This differential expression makes it a compelling target for anticancer therapies.
Introduction to the Compounds
This compound is a novel, isozyme-selective MTHFD2 inhibitor with a tricyclic coumarin scaffold. It was developed through structure-based drug design and is noted for its high selectivity for MTHFD2 over the cytosolic isoform, MTHFD1[1]. This selectivity profile suggests a potential for a wider therapeutic window with reduced off-target effects.
LY345899 is a folate analog that acts as a dual inhibitor of both MTHFD1 and MTHFD2[2]. As a substrate-based competitive inhibitor, it has demonstrated potent antitumor activity in preclinical models, particularly in colorectal cancer, by disrupting cellular redox homeostasis[3][4].
Quantitative Efficacy and Selectivity
The following tables summarize the key quantitative data for this compound and LY345899, highlighting their inhibitory concentrations and selectivity profiles.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Ki | Source |
| This compound | MTHFD2 | 1.6 µM | Not Reported | |
| MTHFD1 | >30 µM | Not Reported | ||
| LY345899 | MTHFD2 | 663 nM | Not Reported | |
| MTHFD1 | 96 nM | 18 nM |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Model | Dosage | Outcome | Source |
| This compound | Not Reported | Not Reported | Not Reported | A successor compound, DS18561882, showed tumor growth inhibition in a mouse xenograft breast cancer model upon oral administration. | |
| LY345899 | Colorectal Cancer | Patient-Derived Xenograft (PDX) | 5-10 mg/kg, i.p., 5 days/week for 4 weeks | Statistically significant suppression of tumor growth and decreased tumor weight. |
Mechanism of Action and Downstream Effects
Inhibition of MTHFD1 and MTHFD2 disrupts the one-carbon metabolic pathway, leading to several downstream cellular consequences that contribute to their anti-cancer effects.
-
Inhibition of MTHFD2 (this compound and LY345899): Primarily affects mitochondrial one-carbon metabolism. This leads to:
-
Depletion of Purine Pools: Inhibition of MTHFD2 hinders the production of formate, a crucial precursor for de novo purine synthesis. This lack of essential building blocks for DNA replication and repair leads to cell cycle arrest and apoptosis.
-
Disruption of Redox Homeostasis: MTHFD2-mediated reactions are a source of NADPH in the mitochondria. Inhibition of MTHFD2 can lead to a decrease in the NADPH/NADP+ ratio, resulting in increased reactive oxygen species (ROS) and oxidative stress, which can trigger cell death.
-
mTORC1 Signaling Inhibition: MTHFD2 deficiency can lead to the accumulation of the AMP analog AICAR, which activates AMPK and subsequently inhibits mTORC1 signaling, a key regulator of cell growth and proliferation.
-
-
Inhibition of MTHFD1 (LY345899): Primarily affects cytosolic one-carbon metabolism. This can cause:
-
Thymidylate Depletion: Inhibition of the dehydrogenase/cyclohydrolase activity of MTHFD1 can lead to a "folate trap," where 10-formyl-tetrahydrofolate accumulates, leading to a depletion of thymidylate, a critical component for DNA synthesis.
-
Impaired Cytosolic Purine Synthesis: The cytosolic pathway also contributes to purine synthesis, and its inhibition can further exacerbate the depletion of these essential metabolites.
-
The following diagram illustrates the central role of MTHFD1 and MTHFD2 in one-carbon metabolism and the consequences of their inhibition.
Caption: Signaling pathway of one-carbon metabolism and effects of inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key experiments for both compounds, based on available information.
Enzymatic Inhibition Assays
This compound: The IC50 values for this compound were determined via an enzymatic assay. While the full detailed protocol is provided in the supporting information of the source publication, the general methodology involves incubating the recombinant MTHFD1 or MTHFD2 enzyme with the inhibitor and measuring the enzyme's activity.
LY345899: The IC50 values for LY345899 were determined using an eight-point dose-response curve with 3-fold dilutions. The assays were run in duplicate.
-
MTHFD2 Assay:
-
Starting concentration of LY345899: 10 µmol/L.
-
Final concentrations of components: 3 nmol/L MTHFD2, 5 µmol/L folitixorin, and 250 µmol/L NAD+.
-
-
MTHFD1 Assay:
-
Starting concentration of LY345899: 1 µmol/L.
-
Final concentrations of components: 25 nmol/L MTHFD1 DC, 30 µmol/L folitixorin, and 400 µmol/L NADP+.
-
-
Procedure:
-
The enzyme was preincubated with the compound or DMSO for 10 minutes.
-
The enzymatic reaction was initiated by adding folitixorin.
-
After a 15-minute reaction time, NAD(P)H-Glo detection reagent was added.
-
The plate was incubated for 60 minutes, and luminescence was measured.
-
In Vivo Xenograft Studies
LY345899 in Colorectal Cancer Patient-Derived Xenograft (PDX) Model:
-
Model: Patient-derived xenografts (PDX) from colorectal cancer patients were established in immunodeficient mice.
-
Treatment: Mice were treated with LY345899 at a dose of 5-10 mg/kg via intraperitoneal injection, administered 5 days a week for 4 weeks.
-
Endpoints: Tumor growth was monitored, and tumor weight was measured at the end of the study. The treatment group was compared to a vehicle-treated control group.
The following diagram outlines a general workflow for a patient-derived xenograft (PDX) study.
Caption: General workflow for a patient-derived xenograft (PDX) study.
Summary and Conclusion
This compound and LY345899 represent two distinct strategies for targeting the MTHFD pathway in cancer.
-
This compound offers high selectivity for MTHFD2, which may translate to a more favorable safety profile by sparing the cytosolic MTHFD1 enzyme. However, its in vitro potency is in the micromolar range, and in vivo efficacy data is not yet publicly available for the parent compound. It is considered a strong lead for further optimization, as evidenced by the development of its successor, DS18561882.
-
LY345899 is a potent, dual inhibitor of MTHFD1 and MTHFD2 with nanomolar IC50 values. Its efficacy has been demonstrated in in vivo models of colorectal cancer. The dual inhibition of both mitochondrial and cytosolic one-carbon metabolism may lead to a more profound anti-cancer effect but could also present a greater risk of toxicity to normal proliferating cells.
The choice between a selective MTHFD2 inhibitor like this compound and a dual MTHFD1/2 inhibitor like LY345899 will depend on the specific research question and therapeutic strategy. For studies focused on dissecting the specific role of mitochondrial one-carbon metabolism in cancer, this compound is a valuable tool. For achieving a broad and potent inhibition of the one-carbon pathway, LY345899 has a more established preclinical efficacy profile. Further head-to-head in vivo comparisons are warranted to fully elucidate the comparative therapeutic potential of these two classes of MTHFD inhibitors.
References
- 1. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
A Comparative Guide to MTHFD2 Inhibitors: DS44960156 vs. DS18561882
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), DS44960156 and DS18561882. MTHFD2 is a key enzyme in mitochondrial one-carbon (1C) metabolism, a pathway frequently upregulated in cancer to support rapid cell proliferation. Its differential expression in cancerous versus healthy adult tissues makes it an attractive target for novel cancer therapies.
Performance Data Summary
The following tables summarize the key quantitative data for this compound and DS18561882, highlighting their potency and selectivity.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Selectivity (MTHFD1/MTHFD2) |
| This compound | MTHFD2 | 1.6 µM[1] | >18-fold[2] |
| MTHFD1 | >30 µM[1] | ||
| DS18561882 | MTHFD2 | 0.0063 µM[3] | ~90-fold |
| MTHFD1 | 0.57 µM[3] |
Table 2: Cell-Based and In Vivo Activity of DS18561882
| Assay Type | Cell Line / Model | Metric | Value |
| Cell Growth Inhibition | MDA-MB-231 | GI50 | 140 nM |
| In Vivo Antitumor Activity | Mouse Xenograft | TGI (300 mg/kg, oral, twice daily) | 67% |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. TGI: Tumor Growth Inhibition.
DS18561882 emerges as a significantly more potent and selective inhibitor of MTHFD2 compared to its predecessor, this compound. The optimization of the initial tricyclic coumarin scaffold of this compound led to the development of DS18561882, which demonstrates strong cell-based activity and a favorable oral pharmacokinetic profile, leading to tumor growth inhibition in mouse xenograft models.
MTHFD2 Signaling Pathway and Inhibition
MTHFD2 plays a crucial role in the mitochondrial folate-mediated one-carbon metabolism pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 10-formyltetrahydrofolate (10-CHO-THF), a key contributor to the synthesis of purines and thymidine, which are essential for DNA replication. The inhibition of MTHFD2 disrupts this pathway, leading to a depletion of purine pools and subsequent replication stress, ultimately causing growth arrest in cancer cells.
Caption: MTHFD2's role in one-carbon metabolism and its inhibition.
Experimental Protocols
MTHFD2 Enzymatic Inhibition Assay
This protocol is adapted from standard enzymatic assays for MTHFD2.
Materials:
-
Recombinant human MTHFD2 enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.1% BSA
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
-
Cofactor: NAD+
-
Inhibitors: this compound and DS18561882 (in DMSO)
-
Detection Reagent: NAD(P)H detection kit (e.g., NAD(P)H-Glo™)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and DS18561882) in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of recombinant MTHFD2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a substrate/cofactor mix containing CH2-THF and NAD+ in Assay Buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate/cofactor mix to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and measure the amount of NADH produced using an NAD(P)H detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cell Viability Assay for GI50 Determination
This protocol describes a typical MTT or CellTiter-Glo® assay to determine the growth inhibitory effects of the compounds.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Inhibitors: this compound and DS18561882 (in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitors in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (or DMSO as a vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
For MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo® Assay: a. Equilibrate the plate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence with a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values by plotting the results and fitting to a dose-response curve.
Experimental Workflow
A logical workflow to compare MTHFD2 inhibitors would progress from in vitro enzymatic and cellular assays to in vivo animal models.
Caption: A typical workflow for comparing MTHFD2 inhibitors.
References
Validation of DS44960156's MTHFD2 Selectivity Over MTHFD1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) inhibitor, DS44960156, focusing on its selectivity over its cytosolic isoform, MTHFD1. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Introduction to MTHFD1 and MTHFD2 in Cancer Metabolism
One-carbon (1C) metabolism is a crucial network of metabolic pathways required for the biosynthesis of nucleotides (purines and thymidine) and other essential molecules.[1] Two key enzymes in this pathway are MTHFD1 and MTHFD2. While both enzymes perform similar catalytic functions, their cellular localization and expression patterns differ significantly. MTHFD1 is primarily found in the cytoplasm of normal cells, whereas MTHFD2 is a mitochondrial enzyme that is highly expressed in embryonic and various cancer cells but has low to no expression in most healthy adult tissues.[2][3] This differential expression makes MTHFD2 a compelling therapeutic target for cancer, as its selective inhibition could minimize off-target effects on normal cells.[2][4] Therefore, the development of inhibitors with high selectivity for MTHFD2 over MTHFD1 is a key goal in anticancer drug discovery.
This compound is a novel, isozyme-selective MTHFD2 inhibitor featuring a tricyclic coumarin scaffold. It was identified through high-throughput screening and further optimized using structure-based drug design.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound against MTHFD2 and MTHFD1, alongside other known MTHFD1/2 inhibitors for comparison.
| Compound | MTHFD2 IC50 | MTHFD1 IC50 | Selectivity (MTHFD1 IC50 / MTHFD2 IC50) |
| This compound | 1.6 µM | >30 µM | >18.75-fold |
| DS18561882 | 0.0063 µM | 0.57 µM | ~90-fold |
| LY345899 | 663 nM | 96 nM | 0.14-fold (MTHFD1 selective) |
| TH9619 | 47 nM (dual) | 47 nM (dual) | 1-fold (dual inhibitor) |
| MTHFD2-IN-6 | 1.46 µM | 19.05 µM | ~13-fold |
Experimental Protocols
Biochemical Assay for MTHFD1/2 Inhibition (Dehydrogenase Activity)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against the dehydrogenase activity of recombinant human MTHFD1 and MTHFD2.
-
Reagents and Materials:
-
Recombinant human MTHFD1 and MTHFD2 enzymes.
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
-
Cofactor: NAD+.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Add assay buffer, MTHFD1 or MTHFD2 enzyme, and the test compound at various concentrations to the wells of a 96-well plate.
-
Incubate the mixture for a defined period at a controlled temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (CH2-THF) and cofactor (NAD+).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay
This protocol provides a general method to assess the effect of MTHFD2 inhibitors on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line known to overexpress MTHFD2 (e.g., acute myeloid leukemia (AML) or breast cancer cell lines).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT).
-
96-well cell culture plates.
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
One-Carbon Metabolism Pathway
Caption: Simplified one-carbon metabolism pathway in mitochondria and cytoplasm.
Experimental Workflow for Validating MTHFD2 Selectivity
Caption: Workflow for the validation of selective MTHFD2 inhibitors.
Mechanism of this compound Selectivity
The high selectivity of this compound for MTHFD2 over MTHFD1 is attributed to specific interactions within the folate-binding site of the enzyme. Although the folate-binding sites of MTHFD1 and MTHFD2 are structurally similar, subtle differences in their amino acid composition are key to the selective binding of this compound.
Molecular dynamics simulations and structural analyses have revealed that this compound forms several hydrogen bonds and a strong π-π stacking interaction with residues in the MTHFD2 binding pocket, including Tyr84, Asn87, and Gly310. In contrast, in MTHFD1, the corresponding residue to Asn87 in MTHFD2 is a non-polar valine (Val55). This substitution prevents the formation of a critical hydrogen bond with the linker amide of this compound, leading to a less stable and less favorable binding conformation in MTHFD1. This difference in interaction is a primary reason for the observed selectivity.
Conclusion
The available data robustly demonstrates that this compound is a selective inhibitor of MTHFD2 with greater than 18-fold selectivity over MTHFD1. This selectivity is achieved through specific molecular interactions that are favored in the MTHFD2 binding pocket but not in MTHFD1. As a selective inhibitor, this compound serves as a valuable chemical probe to investigate the biological functions of MTHFD2 in cancer and represents a promising starting point for the development of novel anticancer therapeutics with a potentially wide therapeutic window. The upgraded compound, DS18561882, shows even greater potency and selectivity, and has demonstrated tumor growth inhibition in a mouse xenograft model upon oral administration.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 4. The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DS44960156 Effects with MTHFD2 Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) by the selective inhibitor DS44960156 against the effects of MTHFD2 genetic knockdown. The data presented herein serves to cross-validate the on-target effects of this compound, demonstrating its utility as a specific tool for studying MTHFD2 function and as a potential therapeutic agent.
Executive Summary
Comparative Data
The following tables summarize the quantitative effects of MTHFD2 inhibition through genetic knockdown (siRNA/shRNA) and pharmacological treatment with MTHFD2 inhibitors. While direct side-by-side experiments with this compound are limited in publicly available literature, data from studies using other MTHFD2 inhibitors and MTHFD2 knockdown in similar cancer cell lines are presented to provide a robust comparative analysis.
Table 1: Effects on Cancer Cell Proliferation
| Intervention | Cell Line | Assay | Effect | Reference |
| MTHFD2 Knockdown (siRNA) | A549 (Lung Cancer) | MTT Assay | Significant inhibition of cell proliferation. | [3] |
| MTHFD2 Knockdown (siRNA) | H1299 (Lung Cancer) | MTT Assay | Significant inhibition of cell proliferation. | [3] |
| MTHFD2 Knockdown (shRNA) | 786-O (Renal Cancer) | Proliferation Assay | Impaired cell proliferation. | [4] |
| MTHFD2 Inhibitors (MTH-1459, MTH-1479) | 786-O (Renal Cancer) | Proliferation Assay | Dose-dependent reduction in cell proliferation. | |
| MTHFD2 Knockdown (shRNA) | H1299 and A549 (NSCLC) | Colony Formation Assay | Reduced colony formation. |
Table 2: Effects on Cell Migration and Invasion
| Intervention | Cell Line | Assay | Effect | Reference |
| MTHFD2 Knockdown (siRNA) | A549 & H1299 (Lung Cancer) | Wound Healing Assay | Impaired cell migration. | |
| MTHFD2 Knockdown (shRNA) | 786-O (Renal Cancer) | Migration & Invasion Assay | Impaired migration and invasion. | |
| MTHFD2 Knockdown (shRNA) | SW620 (Colorectal Cancer) | in vivo Xenograft | Fewer metastases. |
Table 3: Effects on Apoptosis and Cell Cycle
| Intervention | Cell Line | Assay | Effect | Reference |
| MTHFD2 Knockdown (siRNA) | A549 & H1299 (Lung Cancer) | Flow Cytometry (Annexin V) | Increased apoptosis. | |
| MTHFD2 Knockdown (siRNA) | A549 & H1299 (Lung Cancer) | JC-1 Assay | Reduced mitochondrial membrane potential. | |
| MTHFD2 Knockdown | Gastric Cancer Cells | Flow Cytometry | Cell cycle arrest. | |
| MTHFD2 Knockdown | NSCLC Cells | Western Blot | Decreased expression of cell cycle-related genes (CCNA2, MCM7, SKP2). |
Table 4: Biochemical Profile of this compound
| Parameter | Value | Reference |
| Target | Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) | |
| IC50 (MTHFD2) | 1.6 µM | |
| IC50 (MTHFD1) | >30 µM | |
| Selectivity | >18-fold for MTHFD2 over MTHFD1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Proliferation (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with either MTHFD2-targeting siRNA/shRNA or various concentrations of this compound. Control cells are treated with non-targeting siRNA or vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated as described for the proliferation assay.
-
Cell Harvesting: After the treatment period, cells are harvested by trypsinization and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
3. Western Blotting for MTHFD2 Knockdown Verification
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for MTHFD2. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways affected by MTHFD2 and the experimental workflow for validating MTHFD2 inhibitors.
Caption: MTHFD2 signaling in one-carbon metabolism and cancer.
Caption: Workflow for cross-validation of MTHFD2 inhibitors.
Conclusion
References
- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTHFD2 links RNA methylation to metabolic reprogramming in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays Confirming the On-Target Effects of DS44960156: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays used to validate the on-target effects of DS44960156, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). The following sections detail the experimental data, protocols, and underlying pathways, offering a framework for evaluating MTHFD2 inhibitors.
Introduction to this compound and its Target, MTHFD2
This compound is a potent and selective small molecule inhibitor of MTHFD2, a mitochondrial enzyme crucial in one-carbon (1C) metabolism.[1] MTHFD2 is highly expressed in cancer cells and during embryonic development but is largely absent in healthy adult tissues, making it an attractive therapeutic target in oncology.[2][3] MTHFD2 catalyzes the NAD+-dependent oxidation of methylenetetrahydrofolate to methenyltetrahydrofolate and the subsequent hydrolysis of methenyltetrahydrofolate to formyltetrahydrofolate. These reactions are essential for the de novo synthesis of purines and thymidine, nucleotides vital for DNA replication and cell proliferation.[4] By inhibiting MTHFD2, this compound disrupts these critical metabolic pathways, leading to cancer cell death.[2]
Comparative Analysis of MTHFD2 Inhibitors
The on-target efficacy of this compound has been benchmarked against other known MTHFD2 inhibitors. The following table summarizes key quantitative data for these compounds.
| Compound | Target(s) | IC50 (MTHFD2) | IC50 (MTHFD1) | Cellular Potency (GI50/EC50) | Selectivity (MTHFD1/MTHFD2) | Reference(s) |
| This compound | MTHFD2 | 1.6 µM | >30 µM | Not explicitly reported | >18-fold | |
| DS18561882 | MTHFD2 | 6.3 nM | 570 nM | 140 nM (Breast Cancer Cells) | ~90-fold | |
| LY345899 | MTHFD1/2 | 663 nM | 96 nM | Not cell permeable | 0.14-fold | |
| TH9619 | MTHFD1/2 | 47 nM (biochemical) | 47 nM (biochemical) | ~10-100 nM (AML cells) | 1-fold | |
| Carolacton | MTHFD1/2 | Low nM range | Low nM range | 7-40 nM (Cancer cell lines) | Not highly selective |
Orthogonal Assays for On-Target Validation
To rigorously confirm that the biological effects of this compound are a direct consequence of MTHFD2 inhibition, a series of orthogonal assays are employed. These assays provide evidence of target engagement at the biochemical, cellular, and structural levels.
MTHFD2 Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified MTHFD2. The reduction of NAD+ to NADH, a product of the MTHFD2-catalyzed reaction, is monitored.
Experimental Workflow:
Experimental Protocol:
-
Reagent Preparation : Purified recombinant human MTHFD2 and MTHFD1 (for selectivity profiling) are prepared. A stock solution of the inhibitor (e.g., this compound) in DMSO is serially diluted. The assay buffer is prepared containing NAD+ (for MTHFD2) or NADP+ (for MTHFD1).
-
Enzyme-Inhibitor Pre-incubation : The enzyme is pre-incubated with the inhibitor or DMSO (vehicle control) for a defined period (e.g., 10 minutes) in a 384-well plate.
-
Reaction Initiation : The enzymatic reaction is initiated by adding the substrate, folitixorin (a stable form of 5,10-methylenetetrahydrofolate).
-
Detection : The amount of NADH produced is quantified using a detection reagent such as the NAD(P)H-Glo™ Detection System, which generates a luminescent signal proportional to the NADH concentration.
-
Data Analysis : The luminescent signal is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.
Differential Scanning Fluorimetry (Thermal Shift Assay)
Differential Scanning Fluorimetry (DSF) is a biophysical technique that measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This assay provides direct evidence of a physical interaction between the inhibitor and the target protein.
Experimental Workflow:
Experimental Protocol:
-
Reaction Mixture : Purified MTHFD2 protein is mixed with the inhibitor at various concentrations (or DMSO as a control) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Thermal Denaturation : The mixture is placed in a real-time PCR instrument and subjected to a gradual temperature increase.
-
Fluorescence Monitoring : As the protein unfolds, the hydrophobic dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The fluorescence intensity is monitored in real-time.
-
Data Analysis : The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the peak of the first derivative of the melting curve. A significant increase in Tm in the presence of the inhibitor indicates target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA extends the principle of the thermal shift assay to a cellular environment, allowing for the confirmation of target engagement in intact cells or cell lysates. This assay is crucial for verifying that a compound can access and bind to its target in a more physiologically relevant context.
Experimental Workflow:
Experimental Protocol:
-
Cell Treatment : Intact cells or cell lysates are incubated with the inhibitor at various concentrations or with a vehicle control.
-
Heat Shock : The samples are heated to a range of temperatures. Ligand-bound proteins are stabilized and remain soluble at higher temperatures, while unbound proteins denature and aggregate.
-
Cell Lysis and Fractionation : The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection : The amount of soluble MTHFD2 in the supernatant is quantified, typically by Western blotting using an MTHFD2-specific antibody.
-
Data Analysis : The band intensities are quantified and plotted against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement in the cellular context.
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information about the interaction between the inhibitor and its target protein. This technique offers definitive proof of direct binding and reveals the precise binding mode of the inhibitor within the active site of MTHFD2.
Experimental Workflow:
Experimental Protocol:
-
Protein-Inhibitor Complex Formation : Purified MTHFD2 is incubated with a molar excess of the inhibitor to ensure complex formation.
-
Crystallization : The protein-inhibitor complex is subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.
-
Data Collection : The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement : The diffraction data is processed to generate an electron density map, into which the atomic model of the MTHFD2-inhibitor complex is built and refined to yield a high-resolution 3D structure.
Genetic Validation (Knockdown/Knockout)
Genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the MTHFD2 gene, provide a crucial orthogonal method to validate that the cellular phenotype observed with an inhibitor is indeed due to the inhibition of MTHFD2.
Experimental Workflow:
Experimental Protocol:
-
Genetic Perturbation : Cancer cell lines are treated with siRNAs targeting MTHFD2 or engineered using CRISPR/Cas9 to create MTHFD2 knockout clones.
-
Validation of Knockdown/Knockout : The reduction or absence of MTHFD2 expression is confirmed at the mRNA and protein levels using RT-qPCR and Western blotting, respectively.
-
Phenotypic Assays : The cellular effects of MTHFD2 depletion, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell migration, are assessed using relevant assays (e.g., MTT assay, flow cytometry for Annexin V staining).
-
Comparison : The observed phenotypes in the MTHFD2 knockdown/knockout cells are compared to those observed in cells treated with this compound. A high degree of similarity provides strong evidence for on-target activity.
MTHFD2 Signaling Pathway in One-Carbon Metabolism
MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolism pathway, which is essential for providing one-carbon units for various biosynthetic processes.
Conclusion
The on-target effects of this compound are substantiated through a robust combination of orthogonal assays. Biochemical enzymatic assays confirm its direct inhibitory activity, while biophysical methods like DSF and CETSA provide evidence of target engagement in both purified and cellular systems. X-ray crystallography offers irrefutable structural evidence of binding, and genetic validation links the observed cellular phenotypes directly to the inhibition of MTHFD2. This multi-faceted approach is essential for the confident progression of targeted therapies in drug development.
References
- 1. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTHFD2: A significant mitochondrial metabolic enzyme and a novel target for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Unraveling the Pharmacokinetic Landscape of MTHFD2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology due to its significant upregulation in various cancers compared to normal tissues.[1] The development of small molecule inhibitors targeting MTHFD2 is a promising therapeutic strategy. A critical aspect of the preclinical development of these inhibitors is the characterization of their pharmacokinetic (PK) profiles, which dictates their absorption, distribution, metabolism, and excretion (ADME), and ultimately their efficacy and safety. This guide provides a comparative analysis of the publicly available pharmacokinetic data for several MTHFD2 inhibitors, supported by experimental details and visual representations of relevant biological pathways and workflows.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of three MTHFD2 inhibitors: TH9619, DS18561882, and a recently disclosed potent inhibitor, here designated as Compound 16e. The data has been compiled from preclinical studies in mice.
| Inhibitor | Animal Model | Dosing Route & Level | Cmax | Tmax | AUC | t1/2 | Source |
| TH9619 | NOG Mice | 10 mg/kg, Subcutaneous | 26 µM | - | - | 1.7 h | [2][3] |
| DS18561882 | BALB/c Mice | 30 mg/kg, Oral | 11.4 µg/mL | - | 64.6 µg·h/mL | 2.21 h | [4][5] |
| 100 mg/kg, Oral | 56.5 µg/mL | - | 264 µg·h/mL | 2.16 h | |||
| 300 mg/kg, Oral | 90.1 µg/mL | - | 726 µg·h/mL | 2.32 h | |||
| Compound 16e | Mice | 2 mg/kg, Intravenous | - | - | 2702 ng/mL·h | 6.5 h |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life. Note: Direct comparison of Cmax and AUC values between compounds should be approached with caution due to different units and administration routes.
Experimental Protocols
The pharmacokinetic parameters presented above were determined through preclinical studies in mouse models. The following are detailed methodologies for the key experiments cited.
Pharmacokinetic Analysis of TH9619
The in vivo pharmacokinetic profile of TH9619 was evaluated in female NOG mice. A single dose of 10 mg/kg was administered subcutaneously. Blood samples were collected at various time points post-administration to determine the plasma concentration of the inhibitor. The maximum plasma concentration (Cmax) and the elimination half-life (t1/2) were subsequently calculated from the plasma concentration-time curve.
Pharmacokinetic Analysis of DS18561882
The oral pharmacokinetic properties of DS18561882 were assessed in male BALB/c mice. The compound was administered orally at doses of 30, 100, and 300 mg/kg. Plasma concentrations of DS18561882 were measured at different time intervals after administration. These data were used to calculate the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and half-life (t1/2) for each dose level.
Pharmacokinetic Analysis of Compound 16e
The pharmacokinetic profile of Compound 16e was determined in mice following a single intravenous administration of 2 mg/kg. Blood samples were collected over time to measure plasma concentrations of the compound. The data were used to calculate the elimination half-life, clearance rate, volume of distribution at steady state (Vss), and the total drug exposure over time (AUC).
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the context of these pharmacokinetic studies, the following diagrams illustrate the MTHFD2 signaling pathway and a general workflow for in vivo pharmacokinetic analysis.
Caption: MTHFD2's role in mitochondrial one-carbon metabolism.
Caption: A generalized workflow for preclinical pharmacokinetic studies.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Head-to-Head Study: A Comparative Analysis of DS44960156 and Allosteric MTHFD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology due to its significant upregulation in various cancers compared to healthy tissues.[1][2] This differential expression presents a therapeutic window for the development of selective inhibitors. Among the MTHFD2 inhibitors discovered, two distinct classes have garnered significant attention: the competitive inhibitor DS44960156 and a novel class of allosteric inhibitors, primarily xanthine derivatives. This guide provides a comprehensive head-to-head comparison of these two classes of inhibitors, summarizing available experimental data to inform future research and drug development efforts.
Mechanism of Action: A Fundamental Divergence
The primary distinction between this compound and allosteric MTHFD2 inhibitors lies in their mechanism of action.
This compound , a tricyclic coumarin derivative, is a competitive inhibitor that binds to the substrate-binding site of MTHFD2.[3] Its development was guided by structure-based drug design, building upon an initial hit from a high-throughput screening campaign.[3]
Allosteric MTHFD2 inhibitors , such as the xanthine derivatives, bind to a novel, distinct allosteric site on the enzyme.[4] This binding is uncompetitive, meaning the inhibitor preferentially binds to the enzyme-substrate complex. This allosteric inhibition induces conformational changes in MTHFD2, ultimately leading to its inactivation.
Figure 1. Mechanisms of MTHFD2 Inhibition.
Comparative Performance Data
While a direct head-to-head study under identical experimental conditions is not yet available in the published literature, we can compile and compare key performance metrics from existing studies. It is crucial to consider that variations in assay conditions can influence absolute values.
Biochemical Potency and Selectivity
| Inhibitor Class | Compound Example | MTHFD2 IC50 | MTHFD1 IC50 | Selectivity (MTHFD1/MTHFD2) | Reference |
| Competitive | This compound | 1.6 µM | > 30 µM | > 18-fold | |
| Allosteric | Xanthine Derivative 9 | 0.69 µM | - | - | |
| Allosteric | Xanthine Derivative 3 | 4.0 µM | - | - |
This compound demonstrates micromolar potency against MTHFD2 with excellent selectivity (>18-fold) over the related MTHFD1 isozyme. This selectivity is a critical feature, as MTHFD1 is broadly expressed in normal tissues, and its inhibition could lead to off-target toxicity.
Xanthine-based allosteric inhibitors have shown a range of potencies, with some compounds exhibiting sub-micromolar IC50 values against MTHFD2. While direct MTHFD1 inhibition data for these specific xanthine derivatives is not provided in the same context, allosteric inhibitors are generally expected to have higher selectivity due to the lower conservation of allosteric sites compared to active sites.
In Vitro and In Vivo Efficacy
An optimized derivative of this compound, DS18561882 , has demonstrated potent in vitro and in vivo antitumor activity. In a mouse xenograft model of breast cancer, oral administration of DS18561882 resulted in tumor growth inhibition.
Data on the in vivo efficacy of xanthine-based allosteric MTHFD2 inhibitors is less mature in the public domain. However, their potent in vitro activity suggests they are promising candidates for further preclinical development.
Signaling Pathways and Experimental Workflows
MTHFD2 plays a crucial role in one-carbon metabolism, which is intricately linked to nucleotide synthesis, redox balance, and other cellular processes vital for cancer cell proliferation.
Figure 2. MTHFD2 in the One-Carbon Metabolic Pathway.
The evaluation of MTHFD2 inhibitors typically follows a standardized workflow, from initial biochemical screening to cellular and in vivo validation.
Figure 3. MTHFD2 Inhibitor Discovery Workflow.
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of results. Below are generalized protocols for key assays used in the characterization of MTHFD2 inhibitors.
MTHFD2 Enzymatic Assay (Dehydrogenase Activity)
This assay measures the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyl-THF, which is coupled to the production of NADH. The increase in NADH is monitored by fluorescence or absorbance.
-
Reagents:
-
Recombinant human MTHFD2 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
NAD+
-
CH2-THF (substrate)
-
Test compounds (this compound or allosteric inhibitors) dissolved in DMSO
-
-
Procedure:
-
Add assay buffer, MTHFD2 enzyme, and test compound or DMSO (vehicle control) to a 96- or 384-well plate.
-
Incubate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding NAD+ and CH2-THF.
-
Monitor the increase in NADH absorbance at 340 nm or fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the dose-response data to a suitable equation.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of MTHFD2 inhibitors on the viability and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line known to express MTHFD2 (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
Test compounds
-
MTT reagent or CellTiter-Glo® reagent
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO for a specified duration (e.g., 72 hours).
-
For MTT assay: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
-
In Vivo Tumor Xenograft Study
This model evaluates the antitumor efficacy of MTHFD2 inhibitors in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., MDA-MB-231)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control according to a defined schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare tumor growth between the treated and control groups to assess efficacy.
-
Conclusion
Both the competitive inhibitor this compound and the emerging class of allosteric MTHFD2 inhibitors represent promising avenues for targeting cancer metabolism. This compound and its derivatives have demonstrated a clear path to in vivo efficacy, underpinned by a well-understood competitive mechanism and high selectivity. Allosteric inhibitors, with their distinct mechanism of action, offer the potential for high specificity and a different pharmacological profile that may be advantageous in certain contexts. The lack of direct comparative studies necessitates careful interpretation of the available data. Future head-to-head studies employing standardized protocols will be invaluable in elucidating the relative strengths and weaknesses of these two important classes of MTHFD2 inhibitors and guiding the development of the next generation of targeted cancer therapies.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Modes of Xanthine‐Derived Selective Allosteric Site Inhibitors of MTHFD2 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of DS44960156 with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of the MTHFD2 inhibitor, DS44960156, and its potent analog, DS18561882, when combined with other anticancer agents. The data presented herein is compiled from preclinical studies and aims to inform further research and development in combination cancer therapies.
Introduction
This compound is a selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. This pathway is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. In many cancers, MTHFD2 is overexpressed to meet the high metabolic demands of rapid cell proliferation, making it an attractive target for cancer therapy. This guide explores the potential of this compound and its analogs to enhance the efficacy of existing anticancer drugs through synergistic interactions.
Data Presentation: Synergistic Effects of DS18561882 and Pemetrexed in Lung Adenocarcinoma
While specific quantitative synergy data for this compound is not yet publicly available, a key study investigated the combination of its more potent analog, DS18561882, with the antifolate chemotherapy agent pemetrexed in non-small cell lung cancer (NSCLC) cell lines. The following tables summarize the in vitro efficacy of each compound individually and the observed effects of the combination.
Table 1: Individual Drug Efficacy (IC50 Values)
| Compound | Cell Line | IC50 (µM) |
| Pemetrexed | A549 | 5.287[1] |
| DS18561882 | A549 | 9.013[1] |
Table 2: In Vitro Combination Study of DS18561882 and Pemetrexed in A549 and H1299 Lung Cancer Cells
| Cell Line | Treatment | Concentration | Outcome |
| A549 | Pemetrexed | 5 µM | Reduced cell viability[1] |
| DS18561882 | 10 µM | Reduced cell viability[1] | |
| Combination | 5 µM Pemetrexed + 10 µM DS18561882 | Synergistically enhanced reduction in cell viability compared to single agents[1] | |
| H1299 | Pemetrexed | 5 µM | Reduced cell viability |
| DS18561882 | 10 µM | Reduced cell viability | |
| Combination | 5 µM Pemetrexed + 10 µM DS18561882 | Synergistically enhanced reduction in cell viability compared to single agents |
Note: The primary study described the interaction as "synergistically anti-tumor activities" based on cell viability assays. Quantitative synergy analysis, such as the calculation of a Combination Index (CI), was not reported.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in this guide.
Cell Viability (MTT) Assay for IC50 Determination and Combination Studies
This protocol is based on the methodology described in the study of DS18561882 and pemetrexed.
-
Cell Seeding:
-
A549 and H1299 cells are seeded into 96-well plates at a density of 3,000 cells per well.
-
The cells are allowed to adhere and grow for 24 hours.
-
-
Drug Treatment (Single Agent for IC50):
-
Prepare serial dilutions of pemetrexed or DS18561882 in culture medium. The reported concentration range is from 0.039 µM to 50 µM.
-
Remove the existing medium from the wells and add the medium containing the different drug concentrations.
-
Include untreated control wells.
-
Incubate the plates for 5 days.
-
-
Drug Treatment (Combination Study):
-
Treat cells with a fixed concentration of pemetrexed (5 µM), a fixed concentration of DS18561882 (10 µM), or a combination of both.
-
Include single-agent and untreated control wells.
-
Incubate the plates for 5 days.
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
For IC50 determination, plot the percentage of cell growth inhibition against the drug concentration and fit the data to a dose-response curve.
-
For the combination study, compare the absorbance values of the combination treatment to the single-agent and control treatments. Statistical significance can be determined using an appropriate test, such as a t-test or ANOVA.
-
Mandatory Visualization
Signaling Pathway of Synergistic Action
The proposed mechanism for the synergy between an MTHFD2 inhibitor and pemetrexed involves the dual targeting of the folate metabolism pathway, which is critical for nucleotide synthesis.
Caption: Dual inhibition of one-carbon metabolism and folate-dependent enzymes.
Experimental Workflow for Synergy Assessment
The following diagram outlines the general workflow for assessing the synergistic effects of two anticancer agents in vitro.
Caption: In vitro workflow for evaluating drug synergy.
Discussion and Future Directions
The preclinical data strongly suggests a synergistic relationship between the MTHFD2 inhibitor DS18561882 and the antifolate agent pemetrexed. This synergy is likely due to the complementary inhibition of critical pathways required for nucleotide synthesis. While these initial findings are promising, further studies are warranted to:
-
Quantify Synergy: Perform detailed synergy studies to calculate Combination Index (CI) values across a range of concentrations and cell lines. This will provide a more rigorous assessment of the interaction.
-
Investigate Other Combinations: Explore the synergistic potential of this compound and its analogs with other classes of anticancer drugs, including other chemotherapies, targeted therapies, and immunotherapies.
-
In Vivo Validation: Conduct in vivo studies using animal models to confirm the synergistic efficacy and assess the safety profile of these drug combinations.
-
Biomarker Discovery: Identify predictive biomarkers to select patient populations most likely to benefit from combination therapies involving MTHFD2 inhibitors.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for DS44960156
Researchers, scientists, and drug development professionals handling DS44960156, a selective MTHFD2 inhibitor, must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans.
Product Information:
-
Product Name: this compound
-
Catalog Number: HY-131943
-
Purity: 99.0%
-
CAS Number: 2361327-08-2
This compound is a selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism, which is highly expressed in cancer cells.[1] Its inhibitory action disrupts the synthesis of nucleotides and amino acids necessary for cell proliferation, making it a compound of interest in cancer research.[1]
Quantitative Data Summary
For optimal stability and efficacy, this compound should be stored under the following conditions:
| Storage Condition | Duration |
| Stock Solution at -80°C | 6 months |
| Stock Solution at -20°C | 1 month |
Disposal Procedures
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure personnel safety. While a specific Safety Data Sheet (SDS) for this compound was not located, general procedures for the disposal of chemical waste from the same supplier, MedchemExpress, provide a clear directive. The primary recommendation is to engage a licensed professional waste disposal service.
Step-by-Step Disposal Guidance:
-
Consult Regulations: Always consult federal, state, and local regulations regarding hazardous waste disposal to ensure full compliance.
-
Contact Professional Service: Arrange for the collection and disposal of this compound waste through a licensed professional waste disposal company.
-
Proper Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound" and any known hazard symbols.
-
Segregate Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by the disposal company.
-
Contaminated Materials: Dispose of all contaminated materials, such as personal protective equipment (PPE), empty containers, and lab supplies, as hazardous waste in accordance with the same procedures.
Experimental Workflow: Disposal
This compound Disposal Workflow
Mechanism of Action: MTHFD2 Inhibition
Understanding the biological impact of this compound is crucial for appreciating the importance of its proper handling and disposal. The following diagram illustrates the signaling pathway affected by MTHFD2 inhibitors.
MTHFD2 Inhibition Pathway
References
Essential Safety and Operational Guide for Handling DS44960156
This guide provides immediate and essential safety, handling, and disposal information for DS44960156, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain compound integrity.
Personal Protective Equipment (PPE)
Given that this compound is an investigational compound intended for cancer research, it should be handled with the same precautions as other potentially hazardous substances. The following personal protective equipment is mandatory when handling this compound in solid or solution form.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned. Consider a disposable gown when handling larger quantities. |
| Respiratory Protection | Fume hood | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to ensure the stability and activity of this compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (2361327-08-2) on the label match the order.
Storage: this compound is sensitive to temperature. Adhere strictly to the following storage conditions to prevent degradation.[1]
| Storage Condition | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
-
Stock Solutions: Once prepared, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1]
Solution Preparation:
-
This compound is typically dissolved in dimethyl sulfoxide (DMSO).[1]
-
All solution preparation should be conducted in a chemical fume hood.
-
Use appropriate volumetric glassware to ensure accurate concentrations.
The following table provides recommended solvent volumes for preparing various concentrations of a this compound stock solution.[1]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.8625 mL | 14.3127 mL | 28.6254 mL |
| 5 mM | 0.5725 mL | 2.8625 mL | 5.7251 mL |
| 10 mM | 0.2863 mL | 1.4313 mL | 2.8625 mL |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Solid Waste:
-
Contaminated consumables such as gloves, pipette tips, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste:
-
Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Protocols: MTHFD2 Inhibition Assay
The following is a generalized workflow for assessing the inhibitory activity of this compound on the MTHFD2 enzyme. This protocol is based on common methodologies in the field.
Caption: Workflow for determining the IC50 of this compound against MTHFD2.
Methodology:
-
Enzyme and Reagent Preparation: Prepare solutions of recombinant human MTHFD2 enzyme, the substrate (e.g., 5,10-methylenetetrahydrofolate, CH2-THF), and the cofactor (NAD+).
-
Compound Dilution: Create a serial dilution of this compound in an appropriate buffer, typically containing a small percentage of DMSO.
-
Assay Reaction: In a microplate, combine the MTHFD2 enzyme, the cofactor, and varying concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Monitor the rate of the reaction, often by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Data Analysis: Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathway Context: MTHFD2 in One-Carbon Metabolism
This compound is a selective inhibitor of MTHFD2, a key enzyme in mitochondrial one-carbon metabolism. This pathway is crucial for the synthesis of nucleotides and other essential biomolecules, particularly in rapidly proliferating cancer cells.
Caption: Inhibition of MTHFD2 by this compound in the mitochondrial one-carbon pathway.
This diagram illustrates that MTHFD2 catalyzes the conversion of 5,10-methylene-THF to 10-formyl-THF within the mitochondria. This step is a critical source of one-carbon units for processes such as purine synthesis. By inhibiting MTHFD2, this compound disrupts this pathway, thereby impeding the metabolic processes that support rapid cancer cell growth.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
